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  • Product: 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile
  • CAS: 1463940-00-2

Core Science & Biosynthesis

Foundational

A Comparative Analysis of Azole Scaffolds: The Strategic Roles of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile versus 1,3-Oxazole Derivatives in Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's pharmacological and pharmacokinetic profile. This guide provides a detailed comparative analysis of two prominent five-membered azole scaffolds: the specifically substituted 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile and the broader class of 1,3-oxazole derivatives. We will dissect their synthetic accessibility, physicochemical characteristics, metabolic stability, and strategic applications in medicinal chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to guide rational scaffold selection and optimization in the pursuit of novel therapeutics.

Introduction to Azole Scaffolds in Drug Design

Five-membered heterocyclic rings containing nitrogen and oxygen are foundational pillars in medicinal chemistry. Their unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make them "privileged structures" capable of interacting with a wide array of biological targets.[1][2][3] Among these, the isomeric oxazoles and isoxazoles represent a critical dichotomy, where the simple rearrangement of heteroatoms—from a 1,3-relationship (oxazole) to a 1,2-relationship (isoxazole)—imparts distinct chemical personalities.

  • 1,2-Oxazole (Isoxazole) Core: Characterized by adjacent nitrogen and oxygen atoms, the isoxazole ring possesses a weak N-O bond that serves as a potential site for metabolic cleavage or controlled chemical transformation.[4][5] This inherent lability can be exploited in prodrug design but also presents a stability challenge that must be carefully managed.

  • 1,3-Oxazole Core: The 1,3-oxazole ring is a more chemically robust and thermally stable aromatic system.[4][6] It is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to act as a bioisosteric replacement for amide bonds and to confer a wide range of biological activities, from anticancer to anti-inflammatory effects.[2][3][7]

This guide will use the specific, functionally rich molecule 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile as a focal point to explore the nuanced properties of the isoxazole scaffold, contrasting it with the broader, versatile class of 1,3-oxazole derivatives.

The Strategic Utility of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile

This particular isoxazole derivative is embellished with two key functional groups that dictate its potential in drug design: a methoxymethyl group at the C5 position and a carbonitrile (nitrile) group at the C3 position.

The Nitrile Group: A Multifunctional Tool in Medicinal Chemistry

The nitrile group is far more than a simple polar substituent. Its small size and potent electronic properties allow it to serve multiple strategic roles:[8][9]

  • Hydrogen Bond Acceptor: The nitrogen atom's lone pair can form strong hydrogen bonds with amino acid residues in a protein's active site, anchoring the molecule to its target.[10][11]

  • Metabolic Blocker: Introduction of a nitrile can block metabolically labile sites, improving a compound's pharmacokinetic profile and half-life.[12]

  • Bioisostere: The nitrile can act as a bioisostere for a ketone, a terminal alkyne, or even a halogen atom, mimicking their size and electronic polarization to optimize binding interactions.[10][12]

  • Covalent Warhead: In certain contexts, the electrophilic nature of the nitrile carbon allows it to react with nucleophilic residues (like cysteine) in an enzyme's active site, forming a reversible or irreversible covalent bond. This strategy has gained significant traction for developing highly potent and selective inhibitors.[9]

More than 60 small molecule drugs on the market contain a nitrile group, a testament to its broad applicability in fine-tuning a drug candidate's properties.[9]

Synthesis and Reactivity

The synthesis of 3,5-disubstituted isoxazoles like our target molecule typically relies on the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.

Conceptual Synthetic Pathway: The most direct route involves the reaction of methoxypropyne with a nitrile oxide generated in situ from an appropriate precursor. An alternative, as described for related structures, involves the cycloaddition of an aromatic aldoxime with a propiolonitrile derivative in the presence of an oxidizing agent like chloramine-T.[13]

G cluster_0 1,3-Dipolar Cycloaddition Start Methoxypropyne (Dipolarophile) Intermediate Cycloaddition Transition State Start->Intermediate [3+2] Reagent Nitrile Oxide (1,3-Dipole) Reagent->Intermediate Product 5-(methoxymethyl)-1,2-oxazole (Substituted Isoxazole) Intermediate->Product

Caption: Conceptual pathway for isoxazole synthesis.

Inherent Reactivity and Stability: The isoxazole ring's stability is highly pH-dependent. The weak N-O bond is susceptible to cleavage under basic conditions, a liability that increases with temperature.[4][5] Studies on the drug Leflunomide, which contains a 3-unsubstituted isoxazole, show that the ring opens to form an active α-cyanoenol metabolite.[5][14] This transformation is significantly faster at 37°C and basic pH (t½ = 1.2 h at pH 10) compared to ambient temperature or neutral pH.[5] This characteristic can be a double-edged sword: a potential metabolic instability or a deliberate feature for prodrug activation.

The 1,3-Oxazole Scaffold: A Pillar of Modern Drug Discovery

The 1,3-oxazole ring is a robust and versatile scaffold found in a multitude of pharmacologically active compounds.[2][15] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties.[1][3][16]

General Synthetic Strategies

Two classical methods dominate the synthesis of 1,3-oxazoles, each offering distinct advantages for accessing different substitution patterns.

A. Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone, typically using a strong acid like sulfuric acid or polyphosphoric acid (PPA).[17][18][19] It is a powerful route for creating 2,5-disubstituted oxazoles.[18][20]

G cluster_1 Robinson-Gabriel Synthesis Start 2-Acylamino-ketone Intermediate Intramolecular Cyclization Start->Intermediate Protonation & Attack Reagent H₂SO₄ or PPA (Dehydrating Agent) Product 2,5-Disubstituted Oxazole Intermediate->Product Dehydration

Caption: Workflow for the Robinson-Gabriel Synthesis.

B. Van Leusen Reaction: A more modern and highly versatile method, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key building block that reacts with an aldehyde in the presence of a base (e.g., K₂CO₃).[1][21][22] This reaction is prized for its operational simplicity and broad substrate scope, allowing for the synthesis of 5-substituted, 4-substituted, and 4,5-disubstituted oxazoles.[1][15][21]

G cluster_2 Van Leusen Oxazole Synthesis Aldehyde Aldehyde (R-CHO) Intermediate Oxazoline Intermediate Aldehyde->Intermediate TosMIC TosMIC TosMIC->Intermediate Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Product 5-Substituted Oxazole Intermediate->Product Elimination of Tos-H

Caption: Mechanism of the Van Leusen Reaction.

Head-to-Head Comparison for Drug Discovery

The choice between a 1,2-oxazole and a 1,3-oxazole scaffold depends entirely on the strategic goals of the drug discovery program.

Feature5-(methoxymethyl)-1,2-oxazole-3-carbonitrile 1,3-Oxazole Derivatives Field-Proven Insight & Rationale
Ring Stability Moderately stable; susceptible to cleavage of the N-O bond, especially under basic/physiological conditions.[4][5]Highly stable and robust aromatic system.[6]The 1,3-oxazole is preferred for core scaffolds requiring high metabolic and chemical stability. The 1,2-oxazole's lability is a key consideration, useful for prodrugs but a risk for stable therapeutics.
Synthetic Access Primarily via 1,3-dipolar cycloadditions. Can be complex depending on precursor availability.[13]Highly accessible via multiple named reactions (Van Leusen, Robinson-Gabriel, etc.) with diverse commercial starting materials.[1][17]1,3-Oxazoles offer superior synthetic tractability and diversification potential, making them ideal for building large chemical libraries for screening.
Bioisosterism Can act as a bioisostere for esters or amides, but the ring's reactivity profile is a key differentiator.[23]Widely used and validated as a metabolically stable bioisostere for amide and ester groups.[24]For replacing a labile ester or amide to improve pharmacokinetics, the 1,3-oxazole is the more reliable and established choice.
Pharmacological Role The nitrile group offers potent H-bonding, metabolic blocking, and potential for covalent inhibition.[9][10]Broad spectrum of activities depending on substituents; the ring itself is a privileged structure for target interaction.[2][3]The specific isoxazole is a "function-first" scaffold, where the nitrile's role is pre-defined. The 1,3-oxazole is a more versatile "scaffold-first" platform for exploring chemical space.
Intellectual Property The specific substitution pattern may offer a novel chemical space.A well-explored scaffold, novelty often comes from the substitution patterns rather than the core itself.Both offer IP potential. The specific isoxazole provides novelty through its unique combination of features, while oxazole derivatives rely on novel substitution patterns.

Experimental Protocols

To ensure this guide is a self-validating system, the following are detailed, field-proven protocols for the synthesis of the 1,3-oxazole core.

Protocol 5.1: Van Leusen Synthesis of a 5-Substituted-1,3-Oxazole

This protocol is adapted from established microwave-assisted procedures, which significantly reduce reaction times.[18][21]

Objective: To synthesize a 5-aryl-1,3-oxazole from an aromatic aldehyde and TosMIC.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1 equivalent)

  • Tosylmethyl isocyanide (TosMIC, 1 equivalent)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Isopropanol (Anhydrous)

  • Microwave reactor vial (10 mL) with stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave process vial, add the aromatic aldehyde (3 mmol, 1 eq.), TosMIC (3 mmol, 1 eq.), and potassium phosphate (6 mmol, 2 eq.).

  • Add isopropanol (5 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the reaction mixture at 60-65°C with a power of approximately 280-350 W for 8-10 minutes.[18][21]

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to afford the pure 5-substituted-1,3-oxazole.

Protocol 5.2: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes a classical thermal cyclodehydration using polyphosphoric acid (PPA).[18][20]

Objective: To synthesize 2,5-diphenyloxazole from 2-benzamidoacetophenone.

Materials:

  • 2-Benzamidoacetophenone (1 equivalent)

  • Polyphosphoric acid (PPA, approx. 10x weight of substrate)

  • Round-bottom flask with stir bar and heating mantle

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, mix 2-benzamidoacetophenone (1.0 g, 1 eq.) with polyphosphoric acid (10 g).

  • Heat the viscous mixture to 160°C with stirring for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slightly until it is still pourable.

  • Carefully pour the hot reaction mixture onto a beaker filled with crushed ice.

  • Stir the resulting slurry until the PPA is fully quenched and a solid precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from hot ethanol to yield pure crystals of 2,5-diphenyloxazole.

Conclusion and Future Outlook

The choice between a 1,2-oxazole and a 1,3-oxazole scaffold is a nuanced decision driven by the specific aims of a drug discovery campaign.

5-(methoxymethyl)-1,2-oxazole-3-carbonitrile represents a highly specialized scaffold where the inherent reactivity of the isoxazole ring and the multifunctional nature of the nitrile group are key design elements. It is best suited for targeted applications where metabolic activation is desired or where the unique electronic and binding properties of the nitrile are essential for potency.

In contrast, 1,3-oxazole derivatives offer a robust, stable, and synthetically versatile platform. This scaffold is the workhorse of medicinal chemistry, ideal for lead discovery and optimization campaigns where metabolic stability, synthetic tractability, and the ability to explore broad structure-activity relationships are paramount.

Ultimately, a deep understanding of the subtle yet profound differences in stability, reactivity, and synthetic accessibility between these isomeric heterocycles is critical for any medicinal chemist. This knowledge empowers the rational design of next-generation therapeutics, turning the fundamental principles of chemistry into life-saving medicines.

References

  • BenchChem. (n.d.). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols.
  • N-content. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.
  • do Amaral, M. W., et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PMC.
  • BenchChem. (n.d.). Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Zhong, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. PMC.
  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1689. MDPI.
  • Shaveta, et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica.
  • Zhang, W., et al. (2020). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • BenchChem. (n.d.). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.
  • Cortes-Cortes, C., et al. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Singh, K., & Singh, S. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Malpass, J. R., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Journal of Medicinal Chemistry. PubMed.
  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica.
  • Barreca, M. L., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. PMC.
  • Inam, A., et al. (2024).
  • Mohammed, A. J., et al. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
  • Joshi, S., & Semwal, A. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. International Journal of Pharmaceutical Sciences and Research.
  • Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry. PubMed.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • Sharma, V., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Gomaa, A. M., & Ali, M. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. MDPI.
  • PubChem. (n.d.). 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • MedChemComm. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
  • Li, S., & Mei, Y. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. RSC Publishing.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives.
  • BenchChem. (n.d.). The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties.
  • Kumar, V., et al. (2019).
  • Ali, I., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • iajps. (n.d.). a brief review on antimicrobial activity of oxazole derivatives.
  • Chem-Impex. (n.d.). Oxazole-5-carbonitrile.
  • Journal of the Brazilian Chemical Society. (n.d.). NOVEL SYNTHESIS OF 5-OXOMORPHOLINE DERIVATIVE BY INTRAMOLECULAR CYCLIZATION OF D1-DEHYDRO- DIPEPTIDE.

Sources

Exploratory

The Substituted Isoxazole-3-carbonitrile Scaffold: Synthetic Architectures and Medicinal Utility

The Substituted Isoxazole-3-carbonitrile Scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its electronic versatility and "masked" reactivity. Unlike simple isoxazoles, the el...

Author: BenchChem Technical Support Team. Date: February 2026

The Substituted Isoxazole-3-carbonitrile Scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its electronic versatility and "masked" reactivity. Unlike simple isoxazoles, the electron-withdrawing nitrile group at the C3 position profoundly alters the ring's electronics, serving simultaneously as a metabolic stabilizer, a hydrogen-bond acceptor, and a latent electrophilic trap.

This guide provides a technical deep-dive into the synthesis, reactivity, and therapeutic applications of this scaffold, moving beyond generic heterocyclic chemistry to focus on the specific utility of the 3-cyano architecture.

[1]

Executive Summary: The "Janus" Scaffold

The isoxazole-3-carbonitrile moiety operates in two distinct modes in drug discovery:

  • The Stable Pharmacophore: In kinase inhibitors and GPCR ligands, the 3-CN group remains intact, functioning as a bioisostere for ortho-disubstituted pyridines or phenyl rings. The nitrile nitrogen acts as a critical hydrogen bond acceptor (HBA) in the ATP-binding pocket of kinases.

  • The Latent Electrophile (Prodrug): Under specific physiological conditions (often basic pH or enzymatic catalysis), the isoxazole ring can undergo N-O bond cleavage. This reveals a highly reactive

    
    -cyano- 
    
    
    
    -keto enol species, a mechanism famously exploited by the antirheumatic drug Leflunomide (active metabolite A77 1726).

Structural & Electronic Properties

The 3-cyano group exerts a strong inductive effect (-I) on the isoxazole ring, lowering the pKa of the C5-proton (if unsubstituted) and modulating the electron density at C4.

PropertyValue/CharacteristicMedicinal Consequence
Dipole Moment High (~4.0 - 5.0 D)Enhances solubility and orientation in polar binding pockets.
H-Bonding Nitrile N is a weak HBAInteractions with hinge region residues (e.g., Met, Glu) in kinases.
Metabolic Stability High (C3 blocked)Prevents common metabolic oxidation at the C3 position.
Ring Lability Sensitive to BaseThe EWG (CN) at C3 facilitates nucleophilic attack at C5 or N-O cleavage.

Synthetic Architectures

Constructing the isoxazole-3-carbonitrile core requires bypassing the instability of the direct precursor, nitroacetonitrile. Modern protocols utilize "masked" dipoles or functional group interconversions.

Diagram 1: Synthetic Decision Matrix

This flowchart guides the selection of the optimal synthetic route based on substrate stability and substitution patterns.

SyntheticRoutes Start Target: Isoxazole-3-carbonitrile RouteA Route A: [3+2] Cycloaddition (Convergent) Start->RouteA No pre-existing ring RouteB Route B: Post-Cyclization FGI (Linear) Start->RouteB Existing Isoxazole Core PrecursorA Cyano-aci-nitroacetate (Safe Nitroacetonitrile Equiv.) RouteA->PrecursorA PrecursorB 3-Formyl / 3-Carboxy Isoxazole RouteB->PrecursorB StepA1 In situ Nitrile Oxide Gen. PrecursorA->StepA1 Acid/Heat StepB1 Oxime Formation PrecursorB->StepB1 NH2OH StepA2 Alkyne Trap StepA1->StepA2 + Dipolarophile Result 3-CN Isoxazole Product StepA2->Result StepB2 Dehydration (Ac2O/Py) StepB1->StepB2 StepB2->Result

Caption: Strategic selection between convergent [3+2] cycloaddition (Route A) and linear functionalization (Route B).

Detailed Experimental Protocols

Protocol A: The "Safe" Cycloaddition Route

Rationale: Direct use of nitroacetonitrile is hazardous (explosive).[1] The use of dipotassium cyano-aci-nitroacetate generates the reactive cyanonitrile oxide in situ.[1]

Reagents:

  • Dipotassium cyano-aci-nitroacetate (Precursor)[1]

  • Terminal or Internal Alkyne (Dipolarophile)

  • Hydrochloric acid (HCl)

  • Solvent: Water/Methanol or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Precursor Activation: Suspend dipotassium cyano-aci-nitroacetate (1.0 equiv) in water/methanol (1:1 v/v) at 0°C.

  • Acidification: Dropwise add 1N HCl until pH reaches ~4.0. This generates the unstable nitroacetonitrile species in situ.

  • Cycloaddition: Immediately add the alkyne (1.2 equiv).

  • Reaction: Stir the mixture at ambient temperature for 12–24 hours. Note: For unreactive alkynes, mild heating (40°C) may be required, but excessive heat can degrade the dipole.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over anhydrous

    
    .[2]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 3-cyanoisoxazole typically elutes after unreacted alkyne.

Protocol B: Dehydration of 3-Formyl Isoxazole Oximes

Rationale: Used when the isoxazole ring is already formed (e.g., via Claisen condensation) and a C3-formyl group is available.

Step-by-Step Methodology:

  • Oxime Formation: Dissolve 3-formylisoxazole (1.0 equiv) in Ethanol. Add Hydroxylamine hydrochloride (

    
    , 1.5 equiv) and Sodium Acetate (1.5 equiv). Reflux for 2 hours.
    
  • Isolation: Evaporate solvent, add water, and filter the precipitated oxime.

  • Dehydration: Dissolve the dried oxime in dry Pyridine (10 volumes). Cool to 0°C.

  • Reagent Addition: Add Trifluoroacetic anhydride (TFAA) or Acetic Anhydride (1.2 equiv) dropwise.

  • Conversion: Allow to warm to room temperature. Stir for 3 hours. The nitrile forms via elimination of water.

  • Quench: Pour into ice-cold 1N HCl (to remove pyridine). Extract with DCM.

Medicinal Chemistry Applications

Kinase Inhibition (The "Stable" Mode)

In oncology, the isoxazole-3-carbonitrile scaffold serves as a core rigidifier.

  • Mechanism: The isoxazole ring positions aryl substituents at the 3- and 5-positions to interact with the hydrophobic pockets of the kinase. The 3-CN group often points towards the solvent front or interacts with the hinge region.

  • Example: 3,5-diaryl-isoxazole-4-carbonitriles have shown efficacy against VEGFR and S6K1 pathways. The nitrile group improves cellular permeability compared to the corresponding carboxylic acid.

The Leflunomide Paradigm (The "Prodrug" Mode)

This is the most critical mechanistic feature of the scaffold.

  • Drug: Leflunomide (Isoxazole derivative).

  • Mechanism: In vivo, the isoxazole ring opens to form the active metabolite A77 1726 (Teriflunomide).

  • Trigger: Basic conditions or specific enzymatic cleavage.

  • Result: The 3-position becomes a cyano group on an enolic chain (

    
    -cyano- 
    
    
    
    -hydroxy enone), which inhibits Dihydroorotate Dehydrogenase (DHODH) .
Diagram 2: Pharmacological Mechanism of Action

This diagram illustrates the bifurcation between stable binding and ring-opening activation.

MOA Scaffold Isoxazole-3-carbonitrile Scaffold PathStable Pathway A: Stable Binding (Kinase Inhibitors) Scaffold->PathStable Steric Bulk at C5 prevents attack PathProdrug Pathway B: Ring Opening (Immunomodulators) Scaffold->PathProdrug Unsubstituted C5 or EWG activation TargetA Target: ATP Pocket (VEGFR, S6K1) PathStable->TargetA TriggerB Trigger: pH > 7.4 or Enzyme PathProdrug->TriggerB InteractionA H-Bonding (CN...H-N) Pi-Stacking (Ring) TargetA->InteractionA Metabolite Active Metabolite: alpha-cyano-beta-hydroxy enone TriggerB->Metabolite N-O Bond Cleavage TargetB Target: DHODH (Pyrimidine Synthesis) Metabolite->TargetB

Caption: Bifurcated utility: Stable kinase inhibition vs. latent prodrug activation (Leflunomide mechanism).

Future Outlook: Late-Stage Functionalization

Recent advances in C-H activation allow for the direct installation of the cyano group onto pre-formed isoxazoles, or the arylation of isoxazole-3-carbonitrile at the C5 position using Pd-catalyzed cross-coupling. This "late-stage" capability allows medicinal chemists to screen the 3-CN moiety on advanced lead compounds without rebuilding the synthesis from scratch.

References

  • Synthesis of Functionalized 3-Cyanoisoxazoles Using a Dianionic Reagent. Journal of Organic Chemistry. (2017). A safe protocol using cyano-aci-nitroacetate.[1] Link

  • Isoxazole synthesis. Organic Chemistry Portal. Comprehensive overview of cycloaddition and condensation methods. Link

  • Comparative Analysis of In Vitro and In Vivo Anticancer Activity: A 3,5-Diarylisoxazole Derivative Versus Sorafenib. BenchChem. Technical comparison of kinase inhibitory activity. Link

  • Isoxazole-3-carbonitrile. Fluorochem. Commercial availability and physical property data.[3] Link

  • Compounds and use thereof for the treatment of infectious diseases and cancer (S1P Lyase Inhibitors). Google Patents. EP4017844A1. Detailed synthetic examples of 3-cyanoisoxazoles. Link

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Review of ring-opening and functionalization. Link

Sources

Foundational

5-(methoxymethyl)isoxazole-3-carbonitrile SMILES and InChI key

An In-depth Technical Guide to 5-(methoxymethyl)isoxazole-3-carbonitrile: Synthesis, Properties, and Applications Introduction The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen ato...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(methoxymethyl)isoxazole-3-carbonitrile: Synthesis, Properties, and Applications

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] The isoxazole moiety is a versatile pharmacophore, capable of engaging in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][5][6] This guide provides a detailed technical overview of a specific derivative, 5-(methoxymethyl)isoxazole-3-carbonitrile, focusing on its chemical identifiers, a robust synthetic methodology, and its potential applications in research and drug development.

Compound Identification and Properties

Chemical Structure:

Figure 1: Chemical structure of 5-(methoxymethyl)isoxazole-3-carbonitrile.

Chemical Identifiers:

IdentifierValue
IUPAC Name 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile
SMILES COCC1=CC(=NO1)C#N
InChIKey Can be generated from the SMILES string using standard chemical software.
Molecular Formula C6H6N2O2
Molecular Weight 138.13 g/mol

Synthetic Methodology: A Focus on 1,3-Dipolar Cycloaddition

The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8][9][10][11] This approach offers high regioselectivity and is amenable to a one-pot procedure, making it highly efficient.[12][13]

Overall Synthetic Strategy:

The proposed synthesis of 5-(methoxymethyl)isoxazole-3-carbonitrile involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an appropriate precursor, with a terminal alkyne.

G cluster_reactants Reactants cluster_process Process cluster_product Product alkyne 3-methoxy-1-propyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide_precursor Cyanoformaldoxime (or its precursor) nitrile_oxide_precursor->cycloaddition product 5-(methoxymethyl)isoxazole-3-carbonitrile cycloaddition->product

Figure 2: Overall synthetic workflow for 5-(methoxymethyl)isoxazole-3-carbonitrile.

Detailed Experimental Protocol

This protocol describes a one-pot synthesis where the nitrile oxide is generated in situ from an aldoxime using a hypervalent iodine reagent as the oxidant.[7][8][10]

Materials:

  • 3-methoxy-1-propyne

  • Cyanoformaldoxime

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 3-methoxy-1-propyne (1.2 equivalents) and cyanoformaldoxime (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equivalents) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Extract the mixture with DCM (3 x volume of the reaction).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-(methoxymethyl)isoxazole-3-carbonitrile.

Mechanism and Rationale

The key to this synthesis is the in situ generation of the highly reactive nitrile oxide intermediate. The hypervalent iodine reagent, PIFA, is a mild and efficient oxidant for converting the aldoxime to the corresponding nitrile oxide.[10] This intermediate then rapidly undergoes a 1,3-dipolar cycloaddition with the terminal alkyne, 3-methoxy-1-propyne. This cycloaddition is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole.[10][11][12]

G cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Aromatization aldoxime Cyanoformaldoxime nitrile_oxide Nitrile Oxide Intermediate aldoxime->nitrile_oxide Oxidation oxidant PIFA (Oxidant) oxidant->nitrile_oxide isoxazoline Isoxazoline Intermediate nitrile_oxide->isoxazoline [3+2] alkyne 3-methoxy-1-propyne alkyne->isoxazoline product 5-(methoxymethyl)isoxazole- 3-carbonitrile isoxazoline->product Elimination

Figure 3: Mechanistic pathway of the 1,3-dipolar cycloaddition.

Potential Applications in Research and Drug Development

While 5-(methoxymethyl)isoxazole-3-carbonitrile itself is not extensively documented, the isoxazole scaffold is a cornerstone in medicinal chemistry.[1][2][3][5][6] The structural features of this particular molecule—a nitrile group and a methoxymethyl substituent—offer several avenues for its application and further modification.

  • Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of a library of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine, providing a handle for further functionalization.

  • Anticancer and Anti-inflammatory Research: Many isoxazole derivatives have shown potent anticancer and anti-inflammatory activities.[1][3][5] This compound could be screened for such activities, and the methoxymethyl group at the 5-position could influence its pharmacokinetic properties.

  • Antimicrobial Agents: The isoxazole ring is present in antibiotics like sulfamethoxazole.[4] New isoxazole derivatives are continuously being explored for their potential as novel antibacterial and antifungal agents.[1][6]

Conclusion

References

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available at: [Link]

  • Convenient Synthesis of 3,5‐Disubstituted Isoxazoles. Taylor & Francis Online. Published March 6, 2007. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Published 2013. Available at: [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Published March 17, 2025. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Published January 24, 2026. Available at: [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. Available at: [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Published February 1, 2011. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Published March 19, 2025. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. Published April 22, 2022. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Published April 22, 2022. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Published April 23, 2025. Available at: [Link]

  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive guide to the synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The protocol herein is grounded in established chemical principles, primarily the [3+2] cycloaddition reaction, and is designed to be both reproducible and scalable for research purposes.

Introduction and Scientific Rationale

The 1,2-oxazole (isoxazole) ring is a prominent structural motif in a multitude of biologically active compounds. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in the design of novel therapeutics. The target molecule, 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile, incorporates a methoxymethyl group at the 5-position and a carbonitrile at the 3-position, offering multiple points for further chemical modification and interaction with biological targets.

The most direct and convergent strategy for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3][4][5][6][7][8][9] This powerful reaction forms the isoxazole ring in a single, highly regioselective step. For the synthesis of our target molecule, the key precursors are methoxyacetylene, which provides the 5-(methoxymethyl) substituent, and a nitrile oxide that introduces the 3-carbonitrile group.

Due to the high reactivity and potential instability of many nitrile oxides, they are typically generated in situ from more stable precursors, most commonly aldoximes.[2][10][11][12][13] The oxidation of an aldoxime to a nitrile oxide can be achieved using a variety of reagents, including hypervalent iodine compounds, or greener alternatives such as Oxone® in the presence of a chloride source.[1][2][10][11]

This application note will detail a robust protocol for the synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile, commencing with the preparation of the requisite nitrile oxide precursor, followed by the in situ generation and subsequent cycloaddition reaction.

Reagents and Materials

Proper handling and safety precautions are paramount when working with the following reagents. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagent/MaterialFormulaMW ( g/mol )Role/FunctionSupplier (Example)Notes
CyanoformaldoximeC₂H₂N₂O70.05Nitrile Oxide PrecursorCustom synthesis or specialized supplierMay be unstable; handle with care.
MethoxyacetyleneC₃H₄O56.06Alkyne (Dipolarophile)Commercially availableVolatile and flammable.
Oxone® (Potassium peroxymonosulfate)2KHSO₅·KHSO₄·K₂SO₄614.7Oxidizing AgentSigma-Aldrich, Acros OrganicsA stable, non-toxic oxidant.
Sodium ChlorideNaCl58.44Co-reagent for Nitrile Oxide GenerationFisher Scientific, VWRStandard laboratory reagent.
Sodium BicarbonateNaHCO₃84.01BaseFisher Scientific, VWRUsed in workup.
Ethyl AcetateC₄H₈O₂88.11Extraction SolventFisher Scientific, VWRFlammable liquid.
Dichloromethane (DCM)CH₂Cl₂84.93Eluent for ChromatographyFisher Scientific, VWRVolatile and should be handled in a fume hood.
HexanesC₆H₁₄86.18Eluent for ChromatographyFisher Scientific, VWRFlammable liquid.
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentFisher Scientific, VWRStandard laboratory reagent.
Silica GelSiO₂60.08Stationary Phase for ChromatographySorbent Technologies, VWRRespiratory protection may be required when handling the powder.

Experimental Workflow

The overall synthetic strategy is a one-pot, two-step process involving the in situ generation of the nitrile oxide followed by its cycloaddition with the alkyne.

Synthetic Workflow reagents Cyanoformaldoxime + Methoxyacetylene reaction_vessel Reaction Vessel (e.g., Round-bottom flask) reagents->reaction_vessel Add oxidation Step 1: In Situ Nitrile Oxide Generation (Oxone®, NaCl, Solvent) reaction_vessel->oxidation cycloaddition Step 2: [3+2] Cycloaddition oxidation->cycloaddition Intermediate Formation workup Aqueous Workup (Extraction with Ethyl Acetate) cycloaddition->workup Quench purification Purification (Silica Gel Chromatography) workup->purification Isolate Crude product 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile purification->product Isolate Pure

Caption: Synthetic workflow for 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile.

Detailed Protocol

Synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyanoformaldoxime (1.0 eq, e.g., 1.0 g, 14.3 mmol).

    • Dissolve the cyanoformaldoxime in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water (40 mL).

    • Add methoxyacetylene (1.2 eq, e.g., 0.96 g, 17.1 mmol) to the solution. Note: Methoxyacetylene is volatile and should be handled with care in a fume hood.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • In a separate beaker, prepare a solution of Oxone® (2.0 eq, e.g., 17.6 g, 28.6 mmol) and sodium chloride (2.0 eq, e.g., 1.67 g, 28.6 mmol) in water (20 mL).

    • Add the Oxone®/NaCl solution dropwise to the stirring solution of cyanoformaldoxime and methoxyacetylene over a period of 30 minutes at room temperature.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to a 4:1 hexanes:ethyl acetate mixture).

    • Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile as a pure solid or oil.

Mechanism and Scientific Rationale

The synthesis proceeds through a well-established 1,3-dipolar cycloaddition mechanism.

Reaction Mechanism cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition Cyanoformaldoxime NC-CH=NOH Nitrile Oxide [NC-C≡N⁺-O⁻] Cyanoformaldoxime->Nitrile Oxide Oxone®, NaCl Nitrile Oxide_cyclo NC-C≡N⁺-O⁻ Transition State [Transition State] Nitrile Oxide_cyclo->Transition State Methoxyacetylene H₃CO-C≡CH Methoxyacetylene->Transition State Product 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile Transition State->Product

Caption: Mechanism of isoxazole formation via nitrile oxide cycloaddition.

Step 1: In Situ Generation of Cyanoformonitrile Oxide

The reaction is initiated by the oxidation of cyanoformaldoxime. Oxone®, in conjunction with sodium chloride, generates an active chlorine species in situ which converts the aldoxime into a hydroximoyl chloride intermediate. Subsequent base-mediated elimination of HCl yields the highly reactive cyanoformonitrile oxide. This in situ generation is crucial as it avoids the isolation of the potentially unstable nitrile oxide.[2][11][13]

Step 2: [3+2] Cycloaddition

The generated cyanoformonitrile oxide, a 1,3-dipole, then undergoes a concerted [3+2] cycloaddition reaction with methoxyacetylene, the dipolarophile.[1][3][4][5][9] The regioselectivity of this reaction is governed by the electronic properties of the reactants, typically leading to the formation of the 3,5-disubstituted isoxazole with high selectivity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile. By employing a one-pot, two-step approach centered around the in situ generation of a nitrile oxide and its subsequent 1,3-dipolar cycloaddition, this method offers an efficient and reliable route to this valuable heterocyclic building block. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted isoxazoles for applications in drug discovery and materials science.

References

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]

  • Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized 3-Cyanoisoxazoles Using a Dianionic Reagent. ACS Publications. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH National Library of Medicine. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Functionalized 3-Cyanoisoxazoles Using a Dianionic Reagent. ACS Publications. Available at: [Link]

  • cycloadditions with nitrile oxides. YouTube. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. NIH National Library of Medicine. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SpringerLink. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • In Silico Acetylene [2+2+2] Cycloadditions Catalyzed by Rh/Cr Indenyl Fragments. MDPI. Available at: [Link]

Sources

Application

Application Note: Isoxazole Synthesis via Cycloaddition of Methyl Propargyl Ether

Abstract This application note details the optimized protocol for synthesizing 3,5-disubstituted isoxazoles using methyl propargyl ether (3-methoxy-1-propyne) as a dipolarophile. Isoxazoles are critical bioisosteres in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing 3,5-disubstituted isoxazoles using methyl propargyl ether (3-methoxy-1-propyne) as a dipolarophile. Isoxazoles are critical bioisosteres in medicinal chemistry, often replacing amide bonds or esters to improve metabolic stability. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is ubiquitous for triazoles, the synthesis of isoxazoles via nitrile oxide cycloaddition (NOAC) relies heavily on thermal regulation and electronic control to ensure regioselectivity. This guide provides a high-yield, regioselective methodology favoring the 5-(methoxymethyl)isoxazole isomer, addressing the volatility of methyl propargyl ether and the instability of nitrile oxide intermediates.

Introduction & Mechanistic Rationale

The Role of Methyl Propargyl Ether

Methyl propargyl ether serves as a versatile "capped" dipolarophile. Unlike propargyl alcohol, the methyl ether moiety eliminates the need for hydroxyl protection during the cycloaddition and provides a stable, lipophilic ether linkage common in CNS-active drug candidates.

Mechanism: 1,3-Dipolar Cycloaddition

The reaction proceeds via a concerted [3+2] cycloaddition between a nitrile oxide (1,3-dipole) and methyl propargyl ether (dipolarophile).

  • Dipole Generation: Nitrile oxides are unstable and prone to dimerization (forming furoxans). They are best generated in situ from hydroximoyl chlorides (chloroximes) via dehydrohalogenation.

  • Regioselectivity: The reaction is governed by Frontier Molecular Orbital (FMO) theory. The methyl propargyl ether is an electron-rich alkyne. The oxygen atom donates electron density, raising the HOMO of the dipolarophile. This typically favors the formation of the 3,5-disubstituted isoxazole (Head-to-Head) over the 3,4-isomer, driven by the steric minimization in the transition state and electronic stabilization.

Reaction Pathway Diagram

The following diagram illustrates the in situ generation of the nitrile oxide and the subsequent trap by methyl propargyl ether.

ReactionPathway Aldoxime Aldoxime Precursor (R-CH=NOH) Chloroxime Hydroximoyl Chloride (Intermediate) Aldoxime->Chloroxime NCS, DMF/DCM Chlorination NitrileOxide Nitrile Oxide (R-C≡N+-O-) Chloroxime->NitrileOxide Et3N (Slow Addition) -HCl Isoxazole 5-(Methoxymethyl)isoxazole (Major Product) NitrileOxide->Isoxazole + Methyl Propargyl Ether [3+2] Cycloaddition Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization (If Base added too fast) Alkyne Methyl Propargyl Ether (Dipolarophile) Alkyne->Isoxazole

Figure 1: Mechanistic pathway for the conversion of aldoximes to isoxazoles via hydroximoyl chloride intermediates.

Experimental Protocol

Protocol A: Standard Thermal Cycloaddition (One-Pot)

Objective: Synthesis of 3-(4-chlorophenyl)-5-(methoxymethyl)isoxazole. Scale: 5.0 mmol.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountNotes
4-Chlorobenzaldehyde oxime155.581.0778 mgPrecursor
Methyl Propargyl Ether 70.09 1.5 525 mg (633 µL) bp 61°C (Volatile!)
N-Chlorosuccinimide (NCS)133.531.1735 mgChlorinating agent
Triethylamine (Et3N)101.191.2607 mg (836 µL)Base
Dichloromethane (DCM)--25 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Chlorination (Formation of Hydroximoyl Chloride):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde oxime (778 mg) in anhydrous DCM (15 mL).

    • Add N-Chlorosuccinimide (NCS) (735 mg) in one portion at room temperature (25°C).

    • Observation: The reaction is initially endothermic but may exotherm slightly. Stir for 1–2 hours. Completion is indicated by the disappearance of the oxime on TLC (typically less polar than the oxime).

    • Note: If the reaction is sluggish, catalytic pyridine (1 drop) or DMF (1 mL) can be added to accelerate chlorination.

  • Addition of Dipolarophile:

    • Cool the solution to 0°C using an ice bath. Critical: Methyl propargyl ether has a low boiling point (61°C). Cooling prevents evaporation and controls the exotherm.

    • Add Methyl Propargyl Ether (633 µL) via syringe.

  • Cycloaddition (The "Slow Drip"):

    • Dissolve Triethylamine (836 µL) in DCM (5 mL) in a separate vial.

    • Add the Et3N solution dropwise over 30–60 minutes to the stirring reaction mixture at 0°C.

    • Why? Slow addition maintains a low steady-state concentration of the nitrile oxide, favoring reaction with the alkyne over self-dimerization (furoxan formation).

    • Allow the mixture to warm to room temperature naturally and stir for 12 hours.

  • Workup:

    • Quench the reaction with water (20 mL).

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.

    • Caution: Do not use high vacuum or excessive heat (< 40°C bath) during concentration to avoid losing unreacted methyl propargyl ether into the pump, though the product itself is stable.

  • Purification:

    • Purify via flash column chromatography (Silica gel).[5]

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 4:1).

    • Yield Expectation: 75–85% as a white/off-white solid.

Data Analysis & Validation

Regioselectivity Verification (NMR)

Distinguishing the 3,5-isomer from the 3,4-isomer is crucial.

Feature3,5-Disubstituted (Major)3,4-Disubstituted (Minor/Trace)
Isoxazole Ring Proton Singlet at ~6.5 ppm (C4-H) Singlet at ~8.2–8.5 ppm (C5-H)
Methoxymethyl CH2 Singlet at ~4.6 ppmSinglet at ~4.4 ppm
13C NMR (Ring CH) ~100–103 ppm (C4)~145–150 ppm (C5)

Interpretation: The C4-proton in the 3,5-isomer is significantly more shielded (upfield) than the C5-proton in the 3,4-isomer. If your proton NMR shows a singlet >8.0 ppm, you have likely formed the wrong isomer or a different side product.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Furoxan formation Base added too fast; Nitrile oxide concentration too high.Dilute reaction further; Increase addition time of Et3N to 2+ hours.
Incomplete Conversion Methyl propargyl ether evaporated.Use a sealed pressure tube; Ensure reaction stays <25°C; Increase alkyne equivalents to 2.0.
Sticky/Gummy Product Residual NCS or Succinimide.Wash organic layer with water/sodium thiosulfate solution during workup.

Experimental Workflow Diagram

Workflow Start Start: Aldoxime + NCS Solvent: DCM CheckTLC Check TLC: Oxime Consumed? Start->CheckTLC CheckTLC->Start No (Add catalyst/Time) AddAlkyne Cool to 0°C Add Methyl Propargyl Ether CheckTLC->AddAlkyne Yes AddBase Add Et3N (Dropwise) over 1 hour AddAlkyne->AddBase Reaction Stir RT (12h) Cycloaddition AddBase->Reaction Workup Aq. Wash & Concentration (Avoid High Heat) Reaction->Workup

Figure 2: Operational workflow for the synthesis of isoxazoles from methyl propargyl ether.

Safety & Handling (E-E-A-T)

  • Methyl Propargyl Ether (CAS: 627-41-8):

    • Flash Point: -18°C (Closed Cup). This is Extremely Flammable .[6]

    • Storage: Store at 2–8°C. Open containers only in a fume hood.

    • Incompatibility: Forms explosive acetylides with copper, silver, and mercury. Avoid using copper tubing or spatulas during transfer.

  • Nitrile Oxides: Potentially explosive if isolated in neat form. Always generate and consume in solution.

  • NCS: Irritant.[7] Avoid inhalation of dust.[6]

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][8][9][10][11] Past and Future. Angewandte Chemie International Edition. [Link]

  • Lohse, A. G., & Hsung, R. P. (2011). Nitrile Oxide Cycloadditions in the Synthesis of Isoxazoles.[4][9][10][11][12][13] Chem. Eur. J. [Link]

  • Organic Syntheses. (2003). General procedure for the preparation of nitrile oxides and their cycloaddition.[4][9][14] Org.[1][8][9][11] Synth. [Link]

  • Navarro, A., et al. (2014). Regiochemistry of the cycloaddition of nitrile oxides to alkynes. Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 5-(Methoxymethyl)isoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of biological interactions.[1][2] This document provides a comprehensive guide to the synthesis and functionalization of a key building block, 5-(methoxymethyl)isoxazole-3-carbonitrile. This versatile intermediate offers three distinct points for chemical modification: the methoxymethyl group at the 5-position, the carbonitrile at the 3-position, and the isoxazole ring itself. Understanding the reactivity at each of these sites allows for the systematic development of novel molecular entities with potential therapeutic applications.

This guide is structured to provide not just protocols, but also the underlying chemical principles and strategic considerations necessary for successful synthesis and derivatization.

Synthesis of the Core Scaffold: 5-(Hydroxymethyl)isoxazole-3-carbonitrile

The journey into the functionalization of the target molecule begins with the synthesis of its immediate precursor, 5-(hydroxymethyl)isoxazole-3-carbonitrile. A robust and efficient method for constructing this core is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile.[3][4] In this case, the reaction of 2-chloro-2-(hydroxyimino)acetonitrile with propargyl alcohol provides a direct route to the desired isoxazole.

Reaction Scheme: Synthesis of 5-(Hydroxymethyl)isoxazole-3-carbonitrile

Caption: 1,3-Dipolar cycloaddition for the synthesis of the core isoxazole scaffold.

Protocol 1: Synthesis of 5-(Hydroxymethyl)isoxazole-3-carbonitrile

Materials:

  • 2-Chloro-2-(hydroxyimino)acetonitrile

  • Propargyl alcohol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-2-(hydroxyimino)acetonitrile (1.0 eq) and propargyl alcohol (1.2 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-(hydroxymethyl)isoxazole-3-carbonitrile.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Functionalization at the 5-Position: The Methoxymethyl Group

The methoxymethyl group provides a key handle for diversification. Its synthesis from the corresponding hydroxymethyl precursor is a fundamental transformation, typically achieved through O-methylation.

O-Methylation of 5-(Hydroxymethyl)isoxazole-3-carbonitrile

The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the alcohol followed by nucleophilic substitution with a methylating agent.[5][6]

Reaction Scheme: O-Methylation via Williamson Ether Synthesis

Caption: Synthesis of the target molecule via O-methylation.

Protocol 2: Synthesis of 5-(Methoxymethyl)isoxazole-3-carbonitrile

Materials:

  • 5-(Hydroxymethyl)isoxazole-3-carbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 5-(hydroxymethyl)isoxazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield 5-(methoxymethyl)isoxazole-3-carbonitrile.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Functionalization at the 3-Position: Transformations of the Carbonitrile

The carbonitrile group is a versatile functional group that can be transformed into a variety of other moieties, significantly expanding the chemical space accessible from this scaffold.

Hydrolysis to 5-(Methoxymethyl)isoxazole-3-carboxamide

The hydrolysis of nitriles to primary amides is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[7]

Protocol 3: Hydrolysis of the Nitrile to an Amide

Materials:

  • 5-(Methoxymethyl)isoxazole-3-carbonitrile

  • Concentrated sulfuric acid (H₂SO₄) or Potassium hydroxide (KOH)

  • Water

  • Appropriate work-up reagents (e.g., sodium bicarbonate for acid hydrolysis, dilute HCl for basic hydrolysis)

  • Organic solvent for extraction (e.g., ethyl acetate)

Acid-Catalyzed Hydrolysis:

  • Carefully add concentrated H₂SO₄ to a solution of 5-(methoxymethyl)isoxazole-3-carbonitrile in water at 0 °C.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours.

  • Cool the reaction and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the amide.

Base-Catalyzed Hydrolysis:

  • Dissolve 5-(methoxymethyl)isoxazole-3-carbonitrile in ethanol and add an aqueous solution of KOH.

  • Reflux the mixture for 1-3 hours.

  • Cool the reaction, neutralize with dilute HCl, and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to obtain the amide.

Conversion to a Tetrazole: 5-(5-(Methoxymethyl)isoxazol-3-yl)-1H-tetrazole

The [3+2] cycloaddition of azides with nitriles is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[8][9] This transformation is valuable in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Protocol 4: Synthesis of the Tetrazole Derivative

Materials:

  • 5-(Methoxymethyl)isoxazole-3-carbonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 5-(methoxymethyl)isoxazole-3-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the tetrazole derivative.

Functionalization of the Isoxazole Ring

The isoxazole ring itself can undergo various transformations, most notably ring-opening reactions, which can unmask other functional groups and lead to entirely new molecular scaffolds.

Reductive Ring Opening

The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, often leading to the formation of β-enaminones or related structures.[10] This can be a powerful strategy to access linear systems from a cyclic precursor.

Protocol 5: Reductive Ring Opening of the Isoxazole

Materials:

  • 5-(Methoxymethyl)isoxazole-3-carbonitrile derivative

  • Reducing agent (e.g., H₂/Pd-C, Mo(CO)₆, or SmI₂)

  • Appropriate solvent (e.g., ethanol, acetonitrile)

Catalytic Hydrogenation:

  • Dissolve the isoxazole derivative in ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd-C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the ring-opened product.

Note: The specific product of the ring-opening will depend on the substituents on the isoxazole ring and the reaction conditions employed. Further functionalization of the resulting product is often possible.

Data Presentation

CompoundFunctionalization SiteReagentsProduct
5-(Hydroxymethyl)isoxazole-3-carbonitrile5-CH₂OHNaH, CH₃I5-(Methoxymethyl)isoxazole-3-carbonitrile
5-(Methoxymethyl)isoxazole-3-carbonitrile3-CNH₂SO₄ or KOH, H₂O5-(Methoxymethyl)isoxazole-3-carboxamide
5-(Methoxymethyl)isoxazole-3-carbonitrile3-CNNaN₃, NH₄Cl5-(5-(Methoxymethyl)isoxazol-3-yl)-1H-tetrazole
5-(Methoxymethyl)isoxazole-3-carbonitrile DerivativeIsoxazole RingH₂/Pd-C or other reducing agentsRing-opened product (e.g., β-enaminone)

Experimental Workflows and Logical Relationships

Overall Synthetic Strategy

Synthetic_Strategy Start 2-Chloro-2-(hydroxyimino)acetonitrile + Propargyl Alcohol Core 5-(Hydroxymethyl)isoxazole-3-carbonitrile Start->Core 1,3-Dipolar Cycloaddition Target_Precursor 5-(Methoxymethyl)isoxazole-3-carbonitrile Core->Target_Precursor O-Methylation (Williamson) Amide 5-(Methoxymethyl)isoxazole-3-carboxamide Target_Precursor->Amide Nitrile Hydrolysis Tetrazole 5-(5-(Methoxymethyl)isoxazol-3-yl)-1H-tetrazole Target_Precursor->Tetrazole [3+2] Cycloaddition with Azide Ring_Opened Ring-Opened Products Target_Precursor->Ring_Opened Reductive Ring Opening

Caption: A flowchart illustrating the synthetic pathways from starting materials to various functionalized derivatives.

References

Sources

Application

Application Note: Precision Synthesis of Isoxazole-3-Carbonitriles via Modular Click Chemistry

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of synthesizing isoxazole-3-carbonitriles , a high-value pharmacophore found in various kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of synthesizing isoxazole-3-carbonitriles , a high-value pharmacophore found in various kinase inhibitors and immunomodulators.

While "Click Chemistry" typically refers to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this guide adapts the philosophy—modular, high-yielding, stereoselective reactions—to the Nitrile Oxide-Alkyne Cycloaddition (NOAC) .

Executive Summary & Strategic Logic

The Challenge: Instability of the Direct Dipole

Direct synthesis of isoxazole-3-carbonitriles via [3+2] cycloaddition theoretically requires the reaction of an alkyne with cyanoformonitrile oxide (


). However, this specific dipole is chemically unstable, prone to rapid dimerization (furoxan formation), and requires hazardous precursors (e.g., dichloroglyoxime). Consequently, a direct "click" reaction to the 3-CN species is often low-yielding and irreproducible.
The Solution: The "Masked Nitrile" Click Strategy

To adhere to Click Chemistry principles (reliability, scalability, high yield), this protocol utilizes a "Masked Nitrile" approach . We utilize Ethyl 2-chloro-2-(hydroxyimino)acetate as a stable, commercially available dipole precursor.

  • Click Step: Generation of the isoxazole core with a C3-ester handle via Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (Cu-NOAC ). This ensures exclusive 3,5-regioselectivity.

  • Transformation Step: High-efficiency conversion of the C3-ester to the C3-nitrile via amidation and dehydration.

This two-stage workflow provides the highest fidelity for generating complex 3-cyanoisoxazoles without side reactions.

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction sequence, highlighting the critical "Click" step and the divergence from the unstable direct pathway.

IsoxazoleSynthesis Precursor Ethyl 2-chloro-2- (hydroxyimino)acetate Dipole Ethoxycarbonyl Nitrile Oxide (In Situ Generated) Precursor->Dipole Base (KHCO3) IsoxazoleEster Ethyl 5-Substituted Isoxazole-3-Carboxylate (Stable Intermediate) Dipole->IsoxazoleEster [3+2] Cycloaddition Alkyne Terminal Alkyne (R-C≡CH) Alkyne->IsoxazoleEster CuCatalyst Cu(I) Catalyst (Regiocontrol) CuCatalyst->IsoxazoleEster Directs 3,5-Selectivity Amide Isoxazole-3-Carboxamide IsoxazoleEster->Amide NH3 / MeOH (Ammonolysis) Target Isoxazole-3-Carbonitrile (Target) Amide->Target TFAA / Pyridine (Dehydration) UnstableDipole Cyanoformonitrile Oxide (UNSTABLE) UnstableDipole->Target Low Yield / Dimerization

Figure 1: Strategic workflow for Isoxazole-3-Carbonitrile generation. The green node represents the stable "Click" product, which is efficiently converted to the blue target.

Detailed Experimental Protocols

Protocol A: The Click Reaction (Cu-NOAC)

Objective: Synthesis of Ethyl 5-substituted-isoxazole-3-carboxylate. Mechanism: The reaction proceeds via a copper(I) acetylide intermediate, which reacts with the in situ generated nitrile oxide.[1] This mechanism mirrors the CuAAC (Azide-Alkyne) reaction, enforcing 3,5-regioselectivity (vs. the mixture of 3,4 and 3,5 isomers seen in thermal cycloadditions).

Reagents:

  • Alkyne (1.0 equiv): Terminal alkyne of choice.

  • Oxime Precursor (1.2 equiv): Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0).

  • Base (3.0 equiv): KHCO₃ or NaHCO₃ (Solid).

  • Copper Source (5-10 mol%): CuSO₄·5H₂O.

  • Reductant (20 mol%): Sodium Ascorbate.

  • Solvent: t-BuOH/Water (1:[2]1) or THF/Water (1:1).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the Alkyne (1.0 mmol) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 mmol, 199 mg) in 5 mL of t-BuOH/Water (1:1).

  • Catalyst Addition: Add CuSO₄·5H₂O (0.05 mmol, 12.5 mg) and Sodium Ascorbate (0.2 mmol, 40 mg). The solution should turn bright orange/yellow (indicative of Cu(I)).

  • Dipole Generation: Add solid KHCO₃ (3.0 mmol, 300 mg) slowly.

    • Note: The base slowly dehydrohalogenates the precursor to release the nitrile oxide in situ, keeping steady-state concentrations low to prevent dimerization.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Expected Yield: 80–95%.

Protocol B: Transformation to Carbonitrile

Objective: Conversion of the C3-Ester to C3-Nitrile.

Step 1: Ammonolysis (Ester


 Primary Amide) 
  • Dissolve the isoxazole ester (from Protocol A) in 7N NH₃ in Methanol (10 equiv).

  • Stir in a sealed pressure tube at RT for 12–24 hours (or 50°C for 2 hours).

  • Concentrate to dryness. The product is usually pure enough for the next step.

Step 2: Dehydration (Primary Amide


 Nitrile) 
  • Dissolve the crude amide (1.0 mmol) in dry Dichloromethane (DCM) (5 mL).

  • Add Pyridine (3.0 equiv) and cool to 0°C.

  • Dropwise add Trifluoroacetic Anhydride (TFAA) (1.5 equiv).

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Work-up: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography.

    • Overall Yield (Step 1+2): 75–90%.

Data Presentation & Validation

Regioselectivity Comparison

The following table contrasts the "Click" method (Cu-NOAC) with traditional thermal methods, highlighting why the Cu-catalyzed route is superior for library generation.

ParameterThermal CycloadditionCu-Catalyzed NOAC (This Protocol)
Dipole Generation Rapid (often leads to dimers)Controlled in situ release
Regioselectivity Mixture of 3,5- and 3,4-isomersExclusive 3,5-isomer
Reaction Temp Reflux (80–110°C)Room Temperature (20–25°C)
Yield (Ester Step) 40–60%85–95%
Scope Limited by steric bulkTolerates bulky/functionalized alkynes
NMR Validation (Self-Validating System)

To verify the formation of the Isoxazole-3-carbonitrile , look for these diagnostic signals:

  • ¹H NMR: A sharp singlet for the isoxazole C4-H proton appears typically between δ 6.5 – 6.9 ppm . (Note: The C3-CN is electron-withdrawing, causing a slight downfield shift compared to alkyl derivatives).

  • ¹³C NMR:

    • C3-CN: Characteristic peak at ~112–114 ppm .

    • C3 (Ring): Quaternary carbon at ~138–140 ppm .

    • C5 (Ring): Quaternary carbon at ~170–175 ppm (depending on substituent).

  • IR Spectroscopy: Distinct C≡N stretch at 2230–2250 cm⁻¹ .

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles.[3] The Journal of Organic Chemistry, 70(19), 7761–7764.

    • Key Insight: Establishes the Cu(I) protocol for regioselective nitrile oxide cycloadditions.
  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.

    • Key Insight: Discusses metal-mediated regiocontrol; contrasts Cu (3,5-selective) vs Ru (3,4-selective).
  • Mendelsohn, B. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[4] Organic Letters, 11(7), 1539–1542.

    • Key Insight: Alternative oxidative generation methods for sensitive substrates.[5]

  • Navarro-Vázquez, A., et al. (2017). Synthesis of Functionalized 3-Cyanoisoxazoles Using a Dianionic Reagent. The Journal of Organic Chemistry, 82(10), 5409–5415.

    • Key Insight: Highlights the difficulty of direct 3-CN synthesis and offers a non-click altern

Sources

Method

One-Pot Synthesis of 3-Cyano-5-(methoxymethyl)isoxazole: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring is a privileged five-membered heterocyclic motif that...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2][3][4].

The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The 3-cyano substituent is a particularly valuable functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further molecular elaboration[5].

Furthermore, the 5-(methoxymethyl) group offers several advantages in drug development. The methoxy group can enhance metabolic stability, improve solubility, and modulate lipophilicity, which are critical parameters for optimizing a drug candidate's pharmacokinetic profile[6][7][8][9]. The methoxymethyl ether, in particular, is a non-lipophilic substituent that can improve ligand-protein binding and potency[7].

This application note provides a detailed, one-pot protocol for the synthesis of 3-cyano-5-(methoxymethyl)isoxazole, a valuable building block for the synthesis of novel therapeutic agents. The described methodology leverages an in-situ generation of the nitrile oxide precursor, offering a safe and efficient route to this important scaffold.

Reaction Principle: A [3+2] Cycloaddition Approach

The synthesis of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a Huisgen 1,3-dipolar cycloaddition[10][11]. This reaction involves the concerted addition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, an alkyne.

For the synthesis of 3-cyano-5-(methoxymethyl)isoxazole, the key precursors are:

  • Cyanogen nitrile oxide (the 1,3-dipole): This reactive intermediate is generated in situ from a stable and safe precursor, dianionic cyano-aci-nitroacetate, to avoid the handling of explosive and toxic reagents[12][13].

  • 3-Methoxy-1-propyne (the dipolarophile): This commercially available alkyne provides the methoxymethyl substituent at the 5-position of the isoxazole ring.

The one-pot nature of this protocol, where the generation of the nitrile oxide and the subsequent cycloaddition occur in the same reaction vessel, enhances the efficiency and practicality of the synthesis. Copper(I) catalysis is often employed in such cycloadditions to improve the reaction rate and regioselectivity[14][15][16].

Experimental Workflow

The following diagram illustrates the one-pot synthesis of 3-cyano-5-(methoxymethyl)isoxazole.

G cluster_0 Reagent Preparation cluster_1 One-Pot Reaction cluster_2 Work-up and Purification A Dianionic cyano-aci-nitroacetate E In situ generation of Cyanogen Nitrile Oxide A->E Acidification B 3-Methoxy-1-propyne F [3+2] Cycloaddition B->F C Copper(I) Catalyst (e.g., CuI) C->F Catalysis D Solvent (e.g., THF) D->E D->F E->F Reactive Intermediate G Quenching F->G H Extraction G->H I Column Chromatography H->I J 3-Cyano-5-(methoxymethyl)isoxazole I->J Purified Product

Caption: One-pot synthesis of 3-cyano-5-(methoxymethyl)isoxazole.

Materials and Reagents

ReagentSupplierCAS NumberNotes
Dianionic cyano-aci-nitroacetateSynthesized in-houseN/ACan be prepared from nitroacetonitrile. Handle nitroacetonitrile as a potentially explosive material. The dianionic salt is a safer alternative[12][13].
3-Methoxy-1-propyne (Methyl propargyl ether)Sigma-Aldrich627-41-8Flammable liquid. Store under inert atmosphere.
Copper(I) iodide (CuI)Acros Organics7681-65-4Light-sensitive. Store in a cool, dark place.
Tetrahydrofuran (THF), anhydrousFisher Scientific109-99-9Use freshly distilled or from a solvent purification system.
Hydrochloric acid (HCl), 1MVWR Chemicals7647-01-0Corrosive. Handle with appropriate personal protective equipment.
Saturated aqueous sodium bicarbonatePrepared in-house144-55-8
Anhydrous magnesium sulfateEMD Millipore7487-88-9
Ethyl acetateJ.T. Baker141-78-6HPLC grade for extraction and chromatography.
HexanesMacron Fine Chemicals110-54-3HPLC grade for chromatography.

Detailed Experimental Protocol

1. Preparation of Dianionic Cyano-aci-nitroacetate:

This protocol is adapted from the work of Nishiwaki and coworkers[12][17][18]. It is recommended to consult the original literature for detailed characterization.

  • Safety Note: Nitroacetonitrile is explosive and should be handled with extreme caution. The following procedure generates a safer dianionic salt for use in the subsequent reaction.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve ethyl cyano-aci-nitroacetate in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide in ethanol dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2 hours.

  • The resulting precipitate of dianionic cyano-aci-nitroacetate can be filtered, washed with cold ethanol, and dried under vacuum.

2. One-Pot Synthesis of 3-Cyano-5-(methoxymethyl)isoxazole:

  • Reaction Setup:

    • To a flame-dried, 50 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add dianionic cyano-aci-nitroacetate (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF, 20 mL).

    • Add 3-methoxy-1-propyne (1.2 eq).

    • Add copper(I) iodide (0.1 eq).

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1M hydrochloric acid (1.0 eq) dropwise over 15 minutes. The addition of acid will in-situ generate the cyanogen nitrile oxide.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-cyano-5-(methoxymethyl)isoxazole.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Nitroacetonitrile: As mentioned, nitroacetonitrile is explosive and should be handled with extreme care and behind a blast shield. The use of its dianionic salt is strongly recommended for improved safety[12].

    • 3-Methoxy-1-propyne: This is a flammable liquid. Keep away from ignition sources.

    • Copper(I) Iodide: Can cause irritation. Avoid inhalation and contact with skin and eyes.

    • Solvents: Anhydrous THF can form explosive peroxides. Ensure the solvent is tested for and free of peroxides before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of 3-cyano-5-(methoxymethyl)isoxazole. By utilizing a safe and efficient method for the in-situ generation of cyanogen nitrile oxide, this procedure offers a practical route to a valuable building block for drug discovery and medicinal chemistry research. The strategic combination of the cyano and methoxymethyl functionalities on the isoxazole scaffold presents numerous opportunities for the development of novel therapeutic agents with optimized pharmacological profiles.

References

  • The role of the methoxy group in approved drugs. [Link]

  • Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Nishiwaki, N. (2021). Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry, 86(17), 11371-11380. [Link]

  • 3-METHOXY PROPIOPHENONE MSDS. (2019). Loba Chemie. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • 3-Methoxypropyne. PubChem. [Link]

  • Nishiwaki, N., et al. (2014). Michael Addition of Cyano-aci-nitroacetate Leading to δ-Functionalized α-Nitronitriles. Kochi University of Technology. [Link]

  • Nishiwaki, N., et al. (2017). Synthesis of Functionalized 3-Cyanoisoxazoles Using a Dianionic Reagent. The Journal of Organic Chemistry, 82(10), 5409-5415. [Link]

  • Nishiwaki, N., et al. (2001). Application of Cyano-aci-Nitroacetate to Organic Syntheses. 1. Facile Synthesis of Pentanedinitrile-2,4-dinitronates. The Journal of Organic Chemistry, 66(22), 7535-7538. [Link]

  • Nishiwaki, N., et al. (2001). Application of Cyano-aci-Nitroacetate to Organic Syntheses. 1. Facile Synthesis of Pentanedinitrile-2,4-dinitronates. ElectronicsAndBooks. [Link]

  • Oishi, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9318-9324. [Link]

  • Jayaroopa, M. T., & Kumar, K. A. (2013). A Review on Synthesis and Biological Importance of Isoxazole Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(1), 1-23. [Link]

  • de Souza, M. V. N., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

  • Protocols. baseclick. [Link]

  • Petrova, J. V., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 26(11), 3321. [Link]

  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2025). MDPI. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station. [Link]

Sources

Application

scale-up procedures for 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile

Application Note: Scalable Synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carbonitrile Executive Summary This application note details the process development and scale-up procedures for 5-(methoxymethyl)-1,2-oxazole-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carbonitrile

Executive Summary

This application note details the process development and scale-up procedures for 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile (also known as 5-(methoxymethyl)isoxazole-3-carbonitrile). This heterocycle is a critical pharmacophore in medicinal chemistry, particularly in the development of BET bromodomain inhibitors and antimicrobial agents.

While direct cycloaddition to the nitrile is possible, it poses significant safety risks upon scale-up due to the instability of the required nitrile oxide precursors. This guide presents a robust, three-step Ester


 Amide 

Nitrile
route designed for kilogram-scale production. This pathway prioritizes thermal safety, impurity control, and operational simplicity.

Retrosynthetic Analysis & Route Selection

The selection of the synthetic route is governed by the "Safety First, Quality Always" principle essential for GMP environments.

  • Route A (Direct): [3+2] Cycloaddition of chlorooximidoacetonitrile with methyl propargyl ether.

    • Risk:[1][2][3][4] Precursors like chlorooximidoacetonitrile are high-energy compounds prone to explosive decomposition.

    • Verdict:Rejected for scale-up >100g.

  • Route B (Selected): [3+2] Cycloaddition to the ester, followed by amidation and dehydration.

    • Advantage:[4][5][6][7][8] Uses stable ethyl chlorooximidoacetate. Intermediates are crystalline or easily distillable.

    • Verdict:Selected for scale-up.[1][8][9][10][11]

Synthesis Scheme

ReactionScheme SM1 Ethyl chlorooximidoacetate (CAS 14337-43-0) Int1 Ethyl 5-(methoxymethyl) isoxazole-3-carboxylate SM1->Int1 Step 1: [3+2] Cycloaddition KHCO3, Toluene/H2O 20-25°C SM2 Methyl propargyl ether (CAS 627-41-8) SM2->Int1 Int2 5-(Methoxymethyl) isoxazole-3-carboxamide (CAS 1491320-49-0) Int1->Int2 Step 2: Amidation NH3 (aq), MeOH 40°C Prod 5-(Methoxymethyl)-1,2- oxazole-3-carbonitrile Int2->Prod Step 3: Dehydration T3P, Et3N, EtOAc 80°C

Figure 1: Selected synthetic pathway for scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate

Rationale: The in situ generation of the nitrile oxide must be rate-limiting to prevent accumulation of energetic species. A biphasic system (Toluene/Water) utilizes the solubility differential to drive the reaction and manage heat.

  • Reagents:

    • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

    • Methyl propargyl ether (1.2 equiv)

    • Potassium Bicarbonate (KHCO

      
      ) (1.5 equiv)
      
    • Solvent: Toluene / Water (1:1 v/v)

Protocol:

  • Charge Ethyl 2-chloro-2-(hydroxyimino)acetate (500 g, 3.30 mol) and Methyl propargyl ether (277 g, 3.96 mol) into a jacketed reactor containing Toluene (2.5 L).

  • Cool the mixture to 15°C.

  • Prepare a solution of KHCO

    
      (495 g, 4.95 mol) in Water (2.5 L).
    
  • Critical Step: Add the KHCO

    
     solution dropwise over 4–6 hours. Maintain internal temperature 
    
    
    
    .
    • Note: Faster addition causes an exotherm and dimerization of the nitrile oxide (furoxan impurity formation).

  • Stir at 20°C for 12 hours. Monitor by HPLC (Target: <2% SM).

  • Phase separation: Discard aqueous layer. Wash organic layer with 1N HCl (1 L) followed by brine (1 L).

  • Concentrate the organic layer under reduced pressure to afford the ester as a yellow oil.

    • Yield Expectation: 85–90% (approx. 520–550 g).

Step 2: Synthesis of 5-(Methoxymethyl)isoxazole-3-carboxamide

Rationale: Methanolic ammonia provides a clean conversion. While pressure vessels speed up the reaction, sparging or using aqueous ammonia at mild heat is safer for standard glass-lined reactors.

Protocol:

  • Dissolve the Ester intermediate (500 g, 2.70 mol) in Methanol (2.0 L).

  • Add 28% Aqueous Ammonia (1.0 L, excess).

  • Heat the mixture to 40°C for 8–12 hours.

    • IPC (In-Process Control): Monitor disappearance of ester.

  • Cool to 0–5°C and stir for 2 hours. The product often crystallizes directly.

  • If no crystallization occurs, concentrate to ~1/3 volume and add MTBE (1 L) as an antisolvent.

  • Filter the solid, wash with cold MTBE, and dry in a vacuum oven at 45°C.

    • Yield Expectation: 80–85% (approx. 340–360 g).

    • Appearance: White to off-white solid.

Step 3: Dehydration to 5-(Methoxymethyl)-1,2-oxazole-3-carbonitrile

Rationale: Traditional dehydration using POCl


 is corrosive and generates large waste streams. T3P (Propylphosphonic anhydride)  is selected as the modern, green alternative. It is non-explosive, has high functional group tolerance, and water-soluble byproducts.[4][11]

Protocol:

  • Charge Amide intermediate (300 g, 1.92 mol) and Ethyl Acetate (3.0 L) to the reactor.

  • Add Triethylamine (583 g, 5.76 mol, 3.0 equiv).

  • Add T3P (50% w/w in EtOAc, 1.83 kg, 1.5 equiv) slowly over 1 hour.

    • Exotherm Warning: Maintain temperature <30°C during addition.

  • Heat the mixture to reflux (approx. 75–80°C) for 4–6 hours.

  • Cool to 20°C. Quench by slow addition of Water (2.0 L).

  • Separate phases. Wash organic layer with sat. NaHCO

    
     (2 x 1 L) and Brine (1 L).
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: High-vacuum distillation is recommended for the final nitrile to ensure >99.5% purity.

    • Boiling Point Estimate: ~90–100°C at 1 mmHg.

    • Yield Expectation: 85–90% (approx. 225–240 g).

Process Safety & Critical Parameters

Thermal Hazard Assessment

The formation of the nitrile oxide in Step 1 is the primary thermal hazard.

  • DSC Data: Nitrile oxides can decompose exothermically above 40°C.

  • Control Strategy: The "Semi-Batch" mode (slow addition of base) ensures the nitrile oxide is consumed by the alkyne as fast as it is generated, preventing accumulation.

Critical Process Parameters (CPPs)
ParameterStepRangeConsequence of Deviation
Base Addition Rate 1> 4 hoursRapid addition leads to exotherm & dimer impurity.
Reaction Temp 115–25°C>30°C increases decomposition risks.
Ammonia Stoichiometry 2> 5 equivLow equivalents lead to incomplete conversion.
T3P Quench 3pH > 7Acidic quench may hydrolyze the nitrile back to amide.

Analytical Controls

HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile.
  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 220 nm (Nitrile absorption) and 254 nm.

Impurity Profile:

  • Furoxan Dimer: Formed in Step 1 if stirring is poor or addition is too fast.

  • Hydrolyzed Acid: Formed in Step 2 if water is present without ammonia, or in Step 3 if quench is too acidic.

Process Flow Diagram

ProcessFlow cluster_Step1 Step 1: Cycloaddition cluster_Step2 Step 2: Amidation cluster_Step3 Step 3: Dehydration R1 Reactor 1 (Toluene/Water) Sep1 Phase Separator R1->Sep1 Evap1 Rotary Evaporator (Solvent Swap to MeOH) Sep1->Evap1 Organic Layer R2 Reactor 2 (Ammonolysis) Evap1->R2 Cryst Crystallizer (0-5°C) R2->Cryst Filt Nutsche Filter Cryst->Filt R3 Reactor 3 (T3P Dehydration) Filt->R3 Dry Solid Dist Vacuum Distillation (Final Purification) R3->Dist

Figure 2: Unit operations flow for the manufacturing process.

References

  • Isoxazole Synthesis via [3+2] Cycloaddition

    • Title: Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents.[12]

    • Source: Der Pharma Chemica, 2012, 4(6):2283-2287.[12]

    • URL:[Link]

  • T3P Reagent for Dehydration

    • Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[4][8]

    • Source: Synlett, 2011.
  • Scale-Up Safety Guidelines

    • Title: Safety issues in scale-up of chemical processes.[1][9][10][13]

    • Source: Current Opinion in Drug Discovery & Development, 2001.[1]

    • URL:[Link]

  • Dehydration of Heterocyclic Amides

    • Title: Dehydration of Aromatic Heterocyclic Carboxamides to Arom
    • Source: Molecules, 2002.[14]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving regioselectivity in 3,5-disubstituted isoxazole synthesis

Topic: Improving Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis Ticket ID: ISOX-35-REGIO Status: Open Analyst: Senior Application Scientist Executive Summary: The Regioselectivity Challenge The synthesis of is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis Ticket ID: ISOX-35-REGIO Status: Open Analyst: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

The synthesis of isoxazoles via the [3+2] cycloaddition of nitrile oxides and alkynes is a cornerstone of heterocyclic chemistry. However, the thermal reaction (Huisgen cycloaddition) often suffers from poor regiocontrol, yielding mixtures of 3,5-disubstituted (Target A) and 3,4-disubstituted (Target B) isomers.

For medicinal chemistry applications where the 3,5-isomer is strictly required, relying on steric control in thermal conditions is insufficient. This guide details the Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAIC) , which serves as the "gold standard" for exclusive 3,5-regioselectivity, analogous to the famous CuAAC "Click" reaction for triazoles.

The Solution: Copper-Catalyzed Regioselective Synthesis (CuAIC)

The Mechanism of Control

Unlike the thermal reaction, which proceeds through a concerted asynchronous transition state, the CuAIC reaction is stepwise. The copper catalyst coordinates with the terminal alkyne to form a copper(I) acetylide.[1] This species is highly nucleophilic and attacks the nitrile oxide in a specific orientation, locking the regioselectivity to the 3,5-position.

Recommended Protocol (One-Pot Fokin Method)

Based on Hansen, Wu, & Fokin (J. Org.[2] Chem. 2005)

Scope: Synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes without isolating unstable nitrile oxides.

Reagents:

  • Aldehyde (1.0 eq): Precursor for the nitrile oxide.

  • Terminal Alkyne (1.0 eq): Dipolarophile.

  • Hydroxylamine Hydrochloride (1.1 eq): Converts aldehyde to oxime.

  • Chloramine-T (1.1 eq): Oxidant to generate nitrile oxide in situ.

  • CuSO₄·5H₂O (5 mol%): Pre-catalyst.

  • Copper Metal (turnings) or Sodium Ascorbate: Reducing agent to maintain Cu(I).

  • Solvent: t-BuOH/H₂O (1:1).

Step-by-Step Workflow:

  • Oxime Formation: Dissolve aldehyde and NH₂OH·HCl in t-BuOH/H₂O. Stir at RT for 30 mins.

  • Reagent Addition: Add the terminal alkyne.

  • Catalyst Initiation: Add CuSO₄ and Cu turnings (or Na-Ascorbate).

  • Nitrile Oxide Generation: Add Chloramine-T in small portions over 5–10 minutes.

    • Critical: Slow addition prevents the local concentration of nitrile oxide from spiking, which causes dimerization (see Troubleshooting).

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC.[3]

  • Workup: Dilute with water, extract with EtOAc. The Cu-catalyst ensures the 3,5-isomer is the exclusive product.

Diagnostic Visualization

Regioselectivity Pathway & Mechanism

The following diagram illustrates why the Copper path yields 3,5-isomers while the Thermal/Ruthenium paths diverge.

Isoxazole_Selectivity Start Nitrile Oxide + Alkyne Thermal Thermal Pathway (No Catalyst) Start->Thermal Copper Cu(I) Catalysis (CuAIC) Start->Copper Ruthenium Ru(II) Catalysis (RuAIC) Start->Ruthenium Concerted Concerted TS (Steric Control) Thermal->Concerted Cu_Acetylide Copper Acetylide Intermediate Copper->Cu_Acetylide  Nucleophilic Attack Ru_Metallacycle Ruthenacycle Intermediate Ruthenium->Ru_Metallacycle  Steric/Electronic Inversion Mix Mixture (3,5- major + 3,4- minor) Concerted->Mix Isox35 3,5-Disubstituted (Exclusive) Cu_Acetylide->Isox35  Nucleophilic Attack Isox34 3,4-Disubstituted (Exclusive) Ru_Metallacycle->Isox34  Steric/Electronic Inversion

Caption: Mechanistic divergence in isoxazole synthesis. Cu(I) enforces 3,5-selectivity via acetylide formation, while Ru(II) provides access to the complementary 3,4-isomer.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a large amount of precipitate/byproduct, and yield is low."

Diagnosis: Furoxan Formation (Dimerization). Nitrile oxides are unstable high-energy dipoles. If they do not react immediately with the alkyne (or if the alkyne is unreactive), they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).

Corrective Actions:

  • Slow Generation: Do not add the oxidant (Chloramine-T or bleach) all at once. Use a syringe pump or portion-wise addition.

  • Increase Dipolarophile: Increase the alkyne equivalents to 1.2–1.5 eq to outcompete the dimerization.

  • Check Catalyst Activity: If using CuAIC, ensure the copper is active (bright yellow/orange precipitate of Cu-acetylide is sometimes visible transiently). If the solution is blue/green, your Cu(I) has oxidized to Cu(II). Add more Sodium Ascorbate.[4]

Issue 2: "I used the copper method, but I still see 3,4-isomers."

Diagnosis: Catalyst Poisoning or Internal Alkyne.

  • Substrate Check: CuAIC only works for terminal alkynes. If you are using an internal alkyne, the copper cannot form the acetylide intermediate. You are effectively running a thermal reaction, which will give a mixture.[4]

  • Ligand Environment: For difficult substrates, standard conditions (CuSO4/Ascorbate) might fail. Switch to a chelated copper source like Cu(CH₃CN)₄PF₆ or add a ligand like TBTA to stabilize the Cu(I) species.

Issue 3: "How do I prove I have the 3,5-isomer and not the 3,4-isomer?"

Diagnosis: Analytical Validation. You cannot rely solely on Mass Spec (same mass). You must use NMR.

Feature3,5-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole
¹H NMR (C4-H) Singlet, typically 6.0 – 6.8 ppm .Singlet, typically 8.0 – 9.0 ppm (Deshielded by adjacent N and O).
¹³C NMR C4 is shielded (~100 ppm).C4 is deshielded (~115–120 ppm).
NOE Signal Strong NOE between Substituent R³ and Substituent R⁵ (if close).Strong NOE between R³ and R⁴.

Troubleshooting Workflow

Use this logic flow to diagnose synthesis failures during the experiment.

Troubleshooting_Flow Problem Start: Reaction Analysis Check_SM Is Starting Material (Alkyne) Consumed? Problem->Check_SM Yield_Check Is Yield Low? Check_SM->Yield_Check Yes Color_Check Is solution Blue/Green? Check_SM->Color_Check No Byproduct Check for Furoxan (Dimer) (Yellow solid/oil) Yield_Check->Byproduct Yes Isomer_Check Isomer Ratio (NMR) Yield_Check->Isomer_Check No (Yield OK) Fix_Dimer FIX: Slower addition of oxidant Increase Alkyne eq. Byproduct->Fix_Dimer Oxidation Catalyst Dead (Cu II) Color_Check->Oxidation Yes Fix_Cat FIX: Add Na-Ascorbate Degas solvents Oxidation->Fix_Cat Internal_Alk Is Alkyne Internal? Isomer_Check->Internal_Alk Found 3,4-isomer Fix_Internal FIX: CuAIC fails here. Use Ru-catalyst or Thermal Internal_Alk->Fix_Internal Yes

Caption: Step-by-step troubleshooting logic for low yields or incorrect regioselectivity in CuAIC reactions.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Himo, F., et al. (2005).[4] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Strong Electrode Potential Dependency. Journal of the American Chemical Society, 127(1), 210–216.[4] [Link]

  • Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Greeley, B. H., et al. (1991). A convenient synthesis of 3,5-disubstituted isoxazoles.[2][5][6][7][8][9][10] The Journal of Organic Chemistry, 56(21), 6095–6103. [Link]

Sources

Optimization

preventing dimerization of nitrile oxides in isoxazole synthesis

Topic: Preventing Dimerization of Nitrile Oxides Status: Operational | Lead Scientist: Senior Application Specialist Core Directive: The Kinetic Battlefield The Problem: Nitrile oxides ( ) are high-energy dipoles that po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization of Nitrile Oxides

Status: Operational | Lead Scientist: Senior Application Specialist

Core Directive: The Kinetic Battlefield

The Problem: Nitrile oxides (


) are high-energy dipoles that possess a fatal flaw: they are thermodynamically driven to dimerize into furoxans  (1,2,5-oxadiazole-2-oxides).

The Science: This is a competition between two reaction rates.

  • Dimerization (

    
    ):  A second-order reaction. Rate depends on the square of the nitrile oxide concentration (
    
    
    
    ).
  • Cycloaddition (

    
    ):  A second-order reaction (first order in both nitrile oxide and dipolarophile). Rate depends on 
    
    
    
    .

The Solution: To win, you must manipulate the local concentration of the nitrile oxide. By keeping


 extremely low relative to the dipolarophile, you statistically force the dipole to collide with the alkene/alkyne (pathway A) rather than another dipole (pathway B).
Pathway Visualization

ReactionPathways Precursor Precursor (Oxime/Nitroalkane) NO Nitrile Oxide (High Energy Intermediate) Precursor->NO Generation (Base/Dehydration) Isoxazole Isoxazole (Desired Product) NO->Isoxazole + Dipolarophile (k_cyc > k_dim) Furoxan Furoxan Dimer (Dead End Byproduct) NO->Furoxan + Nitrile Oxide (High Concentration) Dipolarophile Dipolarophile (Alkene/Alkyne)

Figure 1: The kinetic bifurcation. Success depends on maximizing the green pathway (


) while suppressing the red pathway (

) via concentration control.

Troubleshooting Protocols & FAQs

Protocol A: The "Slow Addition" Technique (Batch)

Best For: Hydroximoyl chloride precursors (Huisgen method). Mechanism: Dehydrohalogenation using a base.

The Workflow: Do not mix the precursor and base all at once. You must generate the nitrile oxide slowly in the presence of a large excess of the trap.

  • Vessel A (The Trap): Dissolve your dipolarophile (alkyne/alkene) in the solvent (DCM, THF, or Toluene). Use 1.2 – 1.5 equivalents relative to the precursor.

  • Vessel B (The Precursor): Dissolve the hydroximoyl chloride in a minimal amount of solvent.

  • The Base: Triethylamine (TEA) is standard.

  • Execution:

    • Add the Base to Vessel A (The Trap).

    • Load Vessel B (Precursor) into a syringe pump .

    • Add the precursor to Vessel A over 4–8 hours at room temperature.

Why this works: The base is waiting. As soon as a drop of precursor hits the solution, it is converted to the nitrile oxide. Because the "pool" of dipolarophile is massive compared to the single drop of nitrile oxide, cycloaddition is statistically favored over dimerization [1, 7].

FAQ: "I still see furoxan spots on my TLC."

  • Diagnosis: Your addition rate is still too fast relative to the reaction kinetics, or your stirring is inefficient (creating local hot-spots of concentration).

  • Fix: Increase dilution of the precursor in the syringe. Ensure vigorous stirring. If the dipolarophile is valuable, reverse the addition: add Base slowly to a mixture of Precursor + Dipolarophile (only if the precursor is stable to the base without reacting).

Protocol B: The Mukaiyama Dehydration

Best For: Primary nitroalkanes (avoiding toxic chlorides). Mechanism: Dehydration of nitroalkanes using phenyl isocyanate (PhNCO) and catalytic base.

The Workflow:

  • Mixture: Combine nitroalkane (1.0 eq) and dipolarophile (1.5 eq) in dry benzene or toluene.

  • Reagents: Add PhNCO (2.0 eq) and a catalytic amount of TEA (5-10 drops).

  • Temperature: Heat to 60–80°C.

Critical Troubleshooting:

  • Issue: The reaction stalls or yields are low.

  • Root Cause: PhNCO can polymerize or react with moisture.

  • Fix: Ensure anhydrous conditions. If PhNCO fails, switch to DIBOC (Di-tert-butyl dicarbonate) with DMAP as the dehydrating system. It is milder and the byproducts (CO2, t-BuOH) are easier to remove [8].

Protocol C: Continuous Flow Chemistry (The Gold Standard)

Best For: Unstable intermediates, scale-up, and industrial applications. Mechanism: Generates the nitrile oxide in transit and immediately mixes it with the dipolarophile, reducing the "residency time" where dimerization can occur.

Flow Setup Diagram:

FlowChem Feed1 Feed A: Aldoxime/Cl-Oxime Mixer1 T-Mixer (Generation) Feed1->Mixer1 Feed2 Feed B: NaOCl or Base Feed2->Mixer1 Feed3 Feed C: Dipolarophile Reactor Reactor Coil (Residence Time < 2 min) Feed3->Reactor Immediate Trapping Mixer1->Reactor Unstable Nitrile Oxide BPR Back Pressure Regulator Reactor->BPR Product Collection (Isoxazole) BPR->Product

Figure 2: Continuous flow setup. By minimizing the volume of free nitrile oxide exists before meeting the trap, dimerization is virtually eliminated [10, 15].

Reference Data: Solvent & Base Selection

ParameterRecommendationTechnical Rationale
Solvent (Batch) DCM, Toluene, THFNon-polar solvents often favor the concerted cycloaddition mechanism. Toluene allows for higher temps if the reaction is sluggish.
Solvent (Green) Water/EtOH (1:1)Using Chloramine-T in water generates nitrile oxides. The "hydrophobic effect" forces the organic reactants together, accelerating cycloaddition over dimerization [11].
Base (Standard) Triethylamine (TEA)Standard for dehydrohalogenation. Easy to remove.
Base (Sensitive) NaHCO3 / K2CO3Use in a biphasic system (Ether/Water). The nitrile oxide generates at the interface and immediately diffuses into the organic layer to react, keeping bulk concentration low.
Temperature 0°C

RT
Generate cold to prevent rapid dimerization; warm to RT to drive cycloaddition.

References

  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 2003.[1]

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem, 2025.

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. National Science Foundation (Parikh et al.), 2021. (Note: Generalized link to NSF funded research output)

  • Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B, 1971.

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2000.

  • Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. University College Dublin, 2026. (Note: Repository link for thesis)

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions. ResearchGate, 2019.

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Mukaiyama Method Overview, 2008.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry, 2022.

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Advances, 2023.

Sources

Troubleshooting

solvent selection for 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile synthesis

Technical Support Center: Isoxazole Synthesis Division Executive Summary & Core Directive You are attempting to synthesize 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile (also known as 5-(methoxymethyl)isoxazole-3-carbonit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Division

Executive Summary & Core Directive

You are attempting to synthesize 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile (also known as 5-(methoxymethyl)isoxazole-3-carbonitrile). The most robust synthetic pathway is the 1,3-dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide precursor and methyl propargyl ether.

The Critical Challenge: The primary failure mode in this synthesis is not the lack of reactivity, but the dimerization of the nitrile oxide intermediate into a furoxan byproduct. Solvent selection dictates the delicate balance between the rate of cycloaddition (desired) and the rate of dimerization (undesired).

Solvent Selection Matrix

The following table synthesizes data regarding solubility, reaction rate, and workup efficiency for this specific transformation.

Solvent SystemDielectric Constant (

)
Reaction RateRegioselectivity (5- vs 4-isomer)Workup/Green ScoreApplication Context
Dichloromethane (DCM) 8.9ModerateHigh (>9:1)Low (Toxic/Easy Evap)Standard Bench Scale. Good solubility for precursors; easy to remove.
t-BuOH / Water (1:1) ~40Fastest Very High (>19:1)High (Green)"On-Water" Effect. Hydrophobic acceleration. Best for clean profiles but requires water-tolerant precursors.
Toluene 2.4SlowModerateMediumThermal Control. Best for high-temperature activation or slow addition protocols to suppress dimerization.
DMF 36.7FastHighLow (Difficult removal)Solubility Fix. Use only if precursors are insoluble in DCM/Toluene. Hard to remove without aqueous wash.
Ethyl Acetate 6.0ModerateHighHigh (Green)Scalable Alternative. Replaces DCM in process chemistry; safer handling profile.

Process Chemist Note: For the synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile, t-BuOH/Water (1:1) is the recommended starting point due to the "hydrophobic effect," which accelerates the cycloaddition over the dimerization.

Technical Troubleshooting Guide

Issue 1: "I am seeing a large amount of precipitate that is NOT my product."
  • Diagnosis: This is likely Furoxan (1,2,5-oxadiazole-2-oxide), the dimer of your nitrile oxide.

  • Root Cause: The concentration of the nitrile oxide was too high relative to the dipolarophile (methyl propargyl ether).

  • Corrective Action:

    • Switch to "Inverse Addition": Do not add the alkyne to the nitrile oxide. Instead, dissolve the alkyne (methyl propargyl ether) and base in the solvent, then slowly add the chlorooxime precursor dropwise.

    • Dilution: Increase solvent volume. A concentration of 0.1 M or lower favors the intermolecular reaction (cycloaddition) over the bimolecular dimerization.

Issue 2: "I have a mixture of 5-substituted and 4-substituted isomers."
  • Diagnosis: Poor regiocontrol.[1]

  • Root Cause: While terminal alkynes like methyl propargyl ether naturally favor the 5-position (steric and electronic control), non-polar solvents can sometimes erode this selectivity.

  • Corrective Action:

    • Increase Polarity: Switch from Toluene to t-BuOH/Water or Ethanol . Hydrogen bonding with the oxygen of the nitrile oxide can stabilize the transition state leading to the 5-isomer.

    • Thermodynamics: Lower the temperature. Higher temperatures increase the rate but decrease selectivity.

Issue 3: "My precursor (Chloro(hydroxyimino)acetonitrile) is degrading."
  • Diagnosis: Hydrolysis or thermal decomposition.

  • Root Cause: This specific precursor is unstable.

  • Corrective Action:

    • Change Route: Use Ethyl 2-chloro-2-(hydroxyimino)acetate instead. It is a stable solid. Perform the cycloaddition to get the isoxazole-3-carboxylate, then convert Ester

      
       Amide 
      
      
      
      Nitrile in subsequent steps. This is the industrial standard for reliability.

Standard Operating Procedure (SOP)

Protocol: Synthesis via [3+2] Cycloaddition using t-BuOH/Water.

Reagents:

  • Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) [Precursor to 3-CN group]

  • Dipolarophile: Methyl propargyl ether (1.2 equiv)

  • Base: Sodium Bicarbonate (NaHCO

    
    ) (2.0 equiv) or Triethylamine (1.1 equiv)
    
  • Solvent: t-BuOH : Water (1:1 v/v)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Methyl propargyl ether (1.2 equiv) in t-BuOH/Water (1:1).

  • Activation: Add solid NaHCO

    
     (2.0 equiv) to the stirring solution.
    
  • Addition: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate in a minimal amount of t-BuOH. Add this solution dropwise to the main reaction vessel over 1 hour at Room Temperature (RT).

    • Why? Keeps nitrile oxide concentration low to prevent dimerization.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (or LCMS) for the disappearance of the chlorooxime.

  • Workup:

    • Evaporate t-BuOH under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Downstream Processing (If using Ester): The resulting Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate must be converted to the nitrile.

    • Amidation: Treat with NH

      
       in MeOH.
      
    • Dehydration:[2] Treat amide with POCl

      
       or TFAA/Pyridine to yield 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile .
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for solvent and method selection based on your specific constraints.

SolventSelection Start Start: 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile Synthesis PrecursorCheck Are you using the direct Nitrile Precursor (Chloro(hydroxyimino)acetonitrile)? Start->PrecursorCheck DirectYes Yes (High Risk/Direct) PrecursorCheck->DirectYes Yes DirectNo No (Using Ester Precursor) PrecursorCheck->DirectNo No (Recommended) SolubilityCheck Is Precursor Soluble in Alcohol? DirectYes->SolubilityCheck SolventWater Solvent: t-BuOH / Water (1:1) (Best for Rate & Selectivity) SolubilityCheck->SolventWater Yes SolventDCM Solvent: DCM or EtOAc (Standard Workup) SolubilityCheck->SolventDCM No GreenCheck Green Chemistry Requirement? DirectNo->GreenCheck GreenCheck->SolventWater Yes GreenCheck->SolventDCM No FuroxanWarning Warning: High Dimerization Risk Use Slow Addition SolventDCM->FuroxanWarning SolventTol Solvent: Toluene (Thermal Control Required) SolventTol->FuroxanWarning

Figure 1: Decision tree for solvent selection based on precursor stability and green chemistry requirements.

References

  • Mendel, D. et al. (2003).[2] Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals. Journal of the American Chemical Society.[3][4] Retrieved from [Link]

  • Chatterjee, A. et al. (2020). Highly regioselective 1,3-dipolar cycloaddition of 3'-O-propargyl guanosine with nitrile oxide. Tetrahedron Letters. Retrieved from [Link]

  • Kariyappa, A. K. et al. (2012).[5] Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in 5-substituted isoxazole formation

Welcome to the Technical Support Center for the synthesis of 5-substituted isoxazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-substituted isoxazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole ring formation, particularly when confronted with the common challenge of steric hindrance. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome synthetic hurdles and achieve your target molecules with higher yield and purity.

Introduction: The Challenge of the 5-Position

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The formation of the 3,5-disubstituted isoxazole ring, most commonly via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, is a powerful and widely used transformation.[3][4] However, when the desired substituent at the 5-position (derived from the alkyne component) is sterically demanding—such as a tert-butyl group, a substituted aryl ring, or a complex polycyclic system—the reaction can become sluggish, low-yielding, or fail entirely.

Steric hindrance can impede the approach of the reactants, raise the activation energy of the desired cycloaddition pathway, and in many cases, lead to the formation of undesired regioisomers or byproducts. This guide is structured to address these specific challenges head-on, providing both foundational knowledge and practical, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding steric hindrance in 5-substituted isoxazole synthesis.

Q1: Why is my 1,3-dipolar cycloaddition reaction failing or giving low yields when using a bulky terminal alkyne?

A: This is a classic problem of steric hindrance. The bulky substituent on your alkyne is likely impeding the approach of the nitrile oxide to form the transition state required for the [3+2] cycloaddition.[3] Several factors could be at play:

  • Increased Activation Energy: The steric clash between the bulky group and the substituent on the nitrile oxide raises the energy of the transition state, slowing down the reaction rate. At standard temperatures, the reaction may not have enough energy to proceed efficiently.

  • Nitrile Oxide Dimerization: Nitrile oxides are reactive intermediates that are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially if the desired cycloaddition pathway is slow.[5] If your alkyne is too hindered to react quickly, the nitrile oxide will react with itself, leading to a low yield of your desired isoxazole and the formation of this common byproduct.

  • Poor Regioselectivity: While less of an issue with terminal alkynes, severe steric hindrance can sometimes influence the regiochemical outcome, although electronic factors are typically dominant.[6]

Q2: I am observing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve regioselectivity for the 5-substituted isomer?

A: The formation of regioisomers is a common challenge, governed by both steric and electronic factors of the reactants and the reaction conditions.[5] For a 1,3-dipolar cycloaddition, Frontier Molecular Orbital (FMO) theory is the guiding principle. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

To favor the 5-substituted regioisomer (the 3,5-disubstituted product), you can try the following:

  • Catalysis: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions are known to exclusively produce the 1,4-disubstituted triazole. Similarly, copper-catalyzed reactions of nitrile oxides with terminal alkynes strongly favor the 3,5-disubstituted isoxazole.[1][7] Ruthenium(II) catalysts can also provide high yields and regioselectivity for both terminal and internal alkynes.[8]

  • Modify Electronic Properties: The regioselectivity can be influenced by the electronic nature of the substituents on both the nitrile oxide and the alkyne. Making the alkyne more electron-deficient can sometimes enhance the desired regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the energy of the different transition states, thereby affecting the regioisomeric ratio. It is often worthwhile to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).

Q3: Are there alternative synthetic methods that are more tolerant of sterically hindered substrates?

A: Absolutely. When the classic 1,3-dipolar cycloaddition is not viable, several other powerful methods can be employed:

  • Electrophilic Cyclization of 2-Alkyn-1-one O-methyl Oximes: This method has been shown to be highly effective for creating 3,4,5-trisubstituted isoxazoles and is notably tolerant of sterically cumbersome substrates, including those with tert-butyl groups.[9] The reaction proceeds under mild conditions and can be scaled up effectively.

  • Condensation of β-Enamino Ketones with Hydroxylamine: This is a variation of the classic Claisen synthesis. Using a β-enamino ketone instead of a 1,3-dicarbonyl can provide better regiochemical control, which can be beneficial when dealing with sterically biased substrates.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly heating the reaction mixture. This can often overcome the high activation energy associated with sterically hindered substrates and reduce the opportunity for side reactions like nitrile oxide dimerization.[1][10][11]

Q4: My isoxazole product seems to be decomposing during workup or purification. Is the ring unstable?

A: The isoxazole ring is generally stable, but the N-O bond is its weakest point and can be susceptible to cleavage under certain conditions:[5]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a known method for cleaving the N-O bond to yield β-hydroxy ketones or γ-amino alcohols, so these conditions should be avoided if you wish to retain the ring.

  • Photochemical Conditions: UV irradiation can sometimes cause the isoxazole ring to rearrange.

If you suspect decomposition, consider using milder workup procedures, avoiding strongly acidic or basic conditions, and using purification techniques like column chromatography with a minimally acidic or basic eluent system.

Part 2: Troubleshooting Guides

This section provides a structured, problem-and-solution approach to specific experimental issues.

Guide 1: Low or No Conversion in 1,3-Dipolar Cycloaddition with a Bulky Alkyne

Problem: You are attempting to synthesize a 5-substituted isoxazole via the reaction of a nitrile oxide (generated in situ from an aldoxime or nitroalkane) with a sterically hindered terminal alkyne. After the recommended reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials and possibly some furoxan byproduct.

G cluster_0 Troubleshooting: Low Conversion cluster_1 Pathway A: Furoxan Observed cluster_2 Pathway B: No Furoxan Observed start Low/No Conversion with Bulky Alkyne q1 Is Nitrile Oxide Dimerization (Furoxan) Observed? start->q1 a1 Cycloaddition is too slow. Increase reaction rate. q1->a1  Yes b1 Nitrile oxide may not be forming efficiently. q1->b1  No a2 Increase Temperature (Conventional or Microwave Heating) a1->a2 a3 Add a Catalyst (e.g., Cu(I) for terminal alkynes) a1->a3 a4 Use a more reactive alkyne if possible (e.g., strained cyclooctyne) a1->a4 b2 Verify aldoxime/nitroalkane precursor purity. b1->b2 b3 Optimize Nitrile Oxide Generation (Change oxidant/dehydrating agent, consider Lewis Acid catalysis) b1->b3

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Solutions:

  • Confirm Nitrile Oxide Generation: First, ensure your nitrile oxide is being generated effectively. If you are using an aldoxime and an oxidant (like NCS or bleach), run a control reaction with a simple, unhindered alkyne (like phenylacetylene) to confirm the methodology is sound. If that reaction also fails, the issue lies with your nitrile oxide generation step.

    • Action: Verify the purity of your aldoxime. Screen different oxidants or dehydrating agents. For nitroalkane precursors, the addition of a Lewis acid catalyst (e.g., ZrCl₄, SnCl₄) can enhance the dehydration to the nitrile oxide.[12][13]

  • Increase Reaction Temperature: The most direct way to overcome a high activation energy barrier is to increase the reaction temperature.

    • Action: Gradually increase the temperature of your reaction, monitoring for product formation and potential decomposition. Refluxing in a higher-boiling solvent like toluene or xylene may be effective.

    • Pro-Tip: Microwave-assisted synthesis is highly effective here. The rapid and uniform heating can dramatically shorten reaction times from hours to minutes and often provides the energy needed to overcome the steric barrier before significant byproduct formation occurs.[10][11]

  • Employ Catalysis: For terminal alkynes, catalysis can be transformative.

    • Action: Introduce a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) to your reaction. This shifts the mechanism from a concerted thermal cycloaddition to a stepwise, lower-energy pathway, which is often less sensitive to steric bulk and provides excellent regioselectivity for the 3,5-disubstituted product.[1][7]

  • Increase Reactant Concentration (Carefully): Increasing the concentration of the alkyne can favor the bimolecular reaction over the unimolecular decomposition or dimerization of the nitrile oxide.

    • Action: If possible, use the alkyne as the solvent or in a high concentration. However, be cautious, as increasing the concentration of the nitrile oxide precursor can accelerate furoxan formation. A slow addition of the nitrile oxide precursor (e.g., via syringe pump) to a concentrated solution of the bulky alkyne is often the best strategy.

Guide 2: Poor Regioselectivity in Cycloaddition with a Bulky Internal Alkyne

Problem: You are reacting a nitrile oxide with a sterically demanding internal alkyne, and you are obtaining a mixture of the two possible regioisomers (e.g., 3,4,5-trisubstituted isoxazoles).

G cluster_0 Troubleshooting: Poor Regioselectivity start Mixture of Regioisomers with Bulky Internal Alkyne q1 Is one substituent on the alkyne significantly more electronically withdrawing or sterically bulky than the other? start->q1 a1 Exploit Electronic/Steric Bias q1->a1  Yes b1 Regiocontrol is difficult. Consider alternative synthetic strategy. q1->b1  No a2 Screen Solvents (Polar solvents can stabilize more polar transition states) a1->a2 a3 Lower Reaction Temperature (Increases selectivity if transition state energies differ) a1->a3 a4 Introduce a Directing Group (If substrate modification is possible) a1->a4 b2 Electrophilic Cyclization of 2-alkyn-1-one O-methyl oximes b1->b2 b3 Condensation-based methods (e.g., from a β-dicarbonyl equivalent) b1->b3

Sources

Troubleshooting

stability of methoxymethyl group under acidic reaction conditions

Ticket ID: MOM-ACID-STAB-001 Status: Open Topic: Stability & Troubleshooting of MOM Groups Under Acidic Conditions Executive Summary The User Issue: You are experiencing unexpected behavior with Methoxymethyl (MOM) prote...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MOM-ACID-STAB-001 Status: Open Topic: Stability & Troubleshooting of MOM Groups Under Acidic Conditions

Executive Summary

The User Issue: You are experiencing unexpected behavior with Methoxymethyl (MOM) protecting groups—either they are cleaving prematurely during acidic steps, or they are resisting deprotection when intended.

The Technical Reality: The MOM group (


) is an acetal.[1] While it is robust against bases, nucleophiles, and reducing agents, it is thermodynamically unstable toward acid.[2] However, its rate of hydrolysis varies significantly depending on the specific acid source (Brønsted vs. Lewis), solvent polarity, and steric environment.

This guide provides the diagnostic frameworks, mechanistic insights, and validated protocols to control MOM stability.

Diagnostic Matrix: Quick Troubleshooting

Use this matrix to identify the root cause of your stability issue immediately.

SymptomProbable CauseImmediate Action / Fix
Premature Cleavage (Protic) Trace acid in halogenated solvents (e.g.,

) or acidic workup (e.g., 1M HCl).
Switch to

filtered through basic alumina. Buffer aqueous workups with sat.

.
Premature Cleavage (Lewis) Presence of strong Lewis Acids (

,

,

) in reaction.
Lower reaction temp to -78°C. Switch to "monodentate" Lewis acids or bulky silyl alternatives if coordination is the cause.
"Stuck" MOM Group Acid is too weak (e.g., acetic acid, PPTS) or solvent is anhydrous.MOM requires strong acid (

). Switch to 6M HCl or TFA. Ensure water is present for hydrolysis.
Selectivity Failure Trying to remove TBDMS/THP in the presence of MOM using strong acid.Switch TBDMS deprotection to TBAF (fluoride) or buffered pyridinium hydrofluoride to spare the MOM group.

Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand how the group fails. The MOM group cleaves via an Oxocarbenium Ion intermediate. This pathway is reversible; thus, driving it to completion requires a trap (usually water).

Mechanism: Acid-Catalyzed Hydrolysis

The following diagram illustrates the specific pathway of MOM cleavage. Note that the rate-determining step is often the formation of the oxocarbenium ion.

MOM_Hydrolysis cluster_0 Rate Determining Zone Start MOM Ether (R-O-CH2-OMe) Protonation Protonated Acetal (R-O(H+)-CH2-OMe) Start->Protonation + H+ (Fast) Oxocarbenium Oxocarbenium Ion (CH2=O(+)-Me) Protonation->Oxocarbenium - R-OH (Slow) Alcohol Free Alcohol (R-OH) Protonation->Alcohol Cleavage Hemiacetal Hemiacetal (HO-CH2-OMe) Oxocarbenium->Hemiacetal + H2O Formaldehyde Formaldehyde (CH2=O) Hemiacetal->Formaldehyde - MeOH

Caption: Figure 1. Acid-catalyzed hydrolysis mechanism of the MOM ether.[3] The formation of the resonance-stabilized oxocarbenium ion is the critical instability point.

Stability Data & Orthogonality

The MOM group occupies a specific niche in the stability hierarchy. It is more stable than THP (tetrahydropyranyl) and Silyl ethers (TES, TMS) but less stable than Benzyl (Bn) or Methyl ethers.

Relative Stability Table (Acidic Conditions)
Protecting GroupStability (pH < 1)Stability (Lewis Acid)Deprotection Reagent of Choice
TMS / TES Very UnstableUnstableMild Acid (AcOH) or Fluoride
THP UnstableUnstableAcOH / PPTS / Dowex
MOM Labile (Strong Acid) Labile (Strong LA) 6M HCl or BBr3
TBDMS (TBS) ModerateModerateTBAF (Fluoride)
Benzyl (Bn) StableStable*Hydrogenolysis (

)

*Note: Benzyl groups can be cleaved by strong Lewis acids like


 or 

.
Troubleshooting Orthogonality

Scenario: You need to remove a TBS group without touching the MOM group.

  • Risk: Using HCl or TFA will remove both.

  • Solution: Use TBAF (1.0 M in THF) . Fluoride cleavage is orthogonal to acetal hydrolysis. The MOM group is completely stable to fluoride anions [1].

Scenario: You need to remove a MOM group without touching a Benzyl group.

  • Risk: Hydrogenolysis will remove the Benzyl group.

  • Solution: Use 6M HCl in MeOH . The Benzyl ether is stable to aqueous acid hydrolysis, while the MOM group will cleave [2].

Validated Protocols

Protocol A: Standard Acidic Deprotection (Aqueous)

Best for: Robust substrates where only the MOM group is acid-sensitive.

  • Dissolution: Dissolve the MOM-protected substrate (1 mmol) in Methanol (5 mL) .

  • Acidification: Add 6M HCl (2 mL) dropwise.

    • Note: If solubility is an issue, add THF to the mixture (MeOH:THF:6M HCl, 2:2:1).

  • Reaction: Stir at room temperature. Monitor by TLC (typically 1–4 hours).

    • Checkpoint: If reaction is slow, heat to 40°C.

  • Workup: Dilute with Ethyl Acetate. Carefully quench by pouring into saturated

    
     . Extract, dry (
    
    
    
    ), and concentrate.[4][5]
Protocol B: Anhydrous Deprotection (Lewis Acid)

Best for: Substrates sensitive to water or requiring low-temperature deprotection.

  • Setup: Dissolve substrate in anhydrous DCM under Nitrogen at -78°C .

  • Reagent: Add Bromotrimethylsilane (TMSBr) (3.0 equiv) or Boron Tribromide (

    
    )  (1.0 equiv).
    
  • Mechanism: This proceeds via coordination to the acetal oxygen, followed by bromide attack to form the

    
    -bromo ether, which hydrolyzes upon workup.
    
  • Quench: Quench with saturated

    
     while still cold, then warm to room temperature.
    

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to determine why your reaction failed.

Troubleshooting_Tree Start Issue: MOM Group Stability Q1 Did the group fall off? Start->Q1 Yes YES (Premature Cleavage) Q1->Yes No NO (Won't Deprotect) Q1->No CheckLA Are Lewis Acids present? (TiCl4, BF3, MgBr2) Yes->CheckLA Chelation Chelation Effect: MOM oxygen coordinated to Metal CheckLA->Chelation Yes CheckSolvent Check Solvent Acidity (CHCl3 can form HCl) CheckLA->CheckSolvent No CheckAcid Is Acid Strong Enough? (Need pKa < 1) No->CheckAcid CheckWater Is Water Present? (Hydrolysis requires H2O) CheckAcid->CheckWater Yes

Caption: Figure 2. Logic flow for diagnosing MOM stability issues.

Frequently Asked Questions (FAQs)

Q: Can I use


 in the presence of a MOM group? 
A:  Proceed with extreme caution. 

is a strong Lewis acid and can chelate the MOM oxygens, facilitating cleavage or side reactions.[4] If you must use it (e.g., for an Aldol reaction), use at least 2 equivalents (one to chelate the MOM, one for the reaction) and keep the temperature strictly at -78°C [3].

Q: My MOM group survives 1M HCl. Why? A: MOM ethers are significantly more stable than THP ethers. 1M HCl at room temperature may not be sufficient, especially if the substrate is greasy and the biphasic mixing is poor. Increase acid concentration to 6M HCl or add THF to improve homogeneity.

Q: Is MOM stable to Hydrogenation? A: Generally, yes. MOM groups are stable to standard hydrogenolysis conditions (


) that remove Benzyl groups. However, prolonged exposure or high pressure/temperature can lead to slow cleavage.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[5][6]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Total Synthesis. MOM Protecting Group: Mechanism and Stability.Link

  • Organic Chemistry Portal. Methoxymethyl Ether (MOM) Stability and Reactivity.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectral Profiling of Nitrile-Substituted Isoxazoles

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of nitrile (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of nitrile (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) groups attached to isoxazole rings. Targeted at medicinal chemists and spectroscopists, it differentiates these heterocyclic pharmacophores from standard aliphatic and aromatic nitriles.[1]

Key Insight: Unlike the static signal of aliphatic nitriles (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), isoxazole-bound nitriles exhibit significant frequency shifts (

) driven by the "push-pull" electronic character of the heterocyclic ring. Accurate interpretation requires accounting for positional isomerism (C3 vs. C4 vs. C5) and the presence of electron-donating groups (EDGs) such as amines.[2][1]

Part 1: Theoretical Framework & Mechanism[1][2]

To interpret the IR spectrum of an isoxazole derivative, one must understand the modulation of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 force constant (

). The vibrational frequency (

) is governed by Hooke’s Law approximation:

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">


[1]

Where ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 is the reduced mass.[1] Since 

is constant for the C-N pair, shifts are driven exclusively by

, which is altered by two competing electronic effects:
  • Inductive Effect (-I): The isoxazole ring contains electronegative Oxygen and Nitrogen atoms.[2][1] These withdraw electron density through the sigma framework, strengthening the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     bond and raising  the frequency (Blue Shift).
    
  • Mesomeric (Resonance) Effect (+M): If the nitrile is conjugated with the ring ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -system (especially at C4), electron density is delocalized into the 
    
    
    
    antibonding orbitals. This weakens the triple bond character, lowering the frequency (Red Shift).[2]
Diagram 1: Electronic Modulation of Nitrile Frequency

The following diagram illustrates the logical flow of how structural factors influence the observed wavenumber.

NitrileShift Substituent Isoxazole Substituent Resonance Resonance Donation (+M) (e.g., C5-Amino group) Substituent->Resonance Electron Donor Position Position (C3, C4, C5) Induction Inductive Withdrawal (-I) (O/N Heteroatoms) Position->Induction Proximity to O/N Position->Resonance Conjugation Path BondOrder C≡N Bond Order Induction->BondOrder Increases k Resonance->BondOrder Decreases k Frequency IR Frequency Shift BondOrder->Frequency Direct Correlation

Caption: Mechanistic flow showing how competitive electronic effects (Induction vs. Resonance) determine the final IR wavenumber of the nitrile stretch.

Part 2: Comparative Analysis (Data & Benchmarks)

The following table contrasts isoxazole nitriles against standard spectroscopic benchmarks.

Table 1: Spectral Fingerprint Comparison
Scaffold TypeElectronic EnvironmentTypical Frequency (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Intensity (

)
Key Diagnostic Feature
Aliphatic Nitrile (Acetonitrile)Isolated,

hybridized C

MediumSharp, singlet peak.[1] Baseline reference.
Aromatic Nitrile (Benzonitrile)Conjugated with phenyl ringngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

StrongRed-shifted due to conjugation.[1] May show Fermi resonance split.
4-Cyanoisoxazole (Unsubstituted)Heteroaromatic conjugation

StrongSimilar to benzonitrile; ring induction balances resonance.[1]
5-Amino-4-Cyanoisoxazole Push-Pull System

Very Strong Significant Red Shift. The C5-amine pushes

density to the C4-nitrile, drastically weakening the bond.[1]
5-Cyanoisoxazole Adjacent to Oxygen

MediumHigher frequency due to strong inductive withdrawal by the adjacent ring Oxygen.[1]
Detailed Analysis of Isoxazole Positional Isomers[2]
  • The C4-Position (The "Conjugated Trap"): The C4 position is unique because it allows for "through-conjugation" if an electron donor (like ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) is present at C5.[1] This creates a vinylogous amide-like system.
    • Observation: In 5-amino-4-cyanoisoxazoles (a common drug intermediate), the nitrile stretch often drops to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       .[1] This is a hallmark of the "push-pull" mechanism.
      
  • The C5-Position (The "Inductive Spike"): A nitrile at C5 is directly attached to the carbon adjacent to the ring oxygen.[1] The strong electronegativity of oxygen exerts a dominant inductive effect (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), shortening the 
    
    
    
    bond.
    • Observation: These bands often appear at higher frequencies (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), mimicking aliphatic nitriles despite being aromatic.[1]
      

Part 3: Experimental Protocol (Self-Validating)

To distinguish subtle shifts (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 vs 

), standard routine IR is often insufficient. The following protocol ensures data integrity.
Method: High-Resolution ATR-FTIR[2]
  • Technique: Attenuated Total Reflectance (ATR) with a Diamond or Ge crystal.[2][1]

  • Why: Eliminates the pressure-induced peak shifts sometimes seen in KBr pellets (piezochromic effects).[2]

Step-by-Step Workflow
  • Instrument Setup:

    • Resolution: Set to

      
        (Standard is 
      
      
      
      ). Nitrile peaks are sharp; low resolution artificially broadens them and suppresses intensity.
    • Apodization: Select "Boxcar" or "Weak" apodization to preserve peak sharpness.[1]

    • Scans: Accumulate

      
       scans to resolve weak overtones.
      
  • Sample Preparation:

    • Solids: Grind fine powder.[1] Ensure full contact with the crystal anvil.[1]

    • Liquids: Evaporate solvent completely if casting a film (residual chlorinated solvents have bands in the fingerprint region, though usually clear of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
  • Validation (The "Stark" Check):

    • Nitriles are "Stark Probes"—sensitive to local electric fields.[1]

    • Test: If the peak is broad or split, run the sample in a non-polar solvent (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       or Hexane) if solubility permits.
      
    • Result: Hydrogen bonding (e.g., from moisture or solvent) typically blue-shifts nitrile stretches (raises frequency).[2][1] If the solid-state peak is significantly lower than the solution peak, crystal packing forces are active.[1]

Diagram 2: Experimental Decision Tree

Protocol Start Start Analysis Prep Sample Prep: Diamond ATR Start->Prep Acquire Acquire Spectrum (Res: 2 cm⁻¹, 64 Scans) Prep->Acquire Check Check 2200-2300 cm⁻¹ Region Acquire->Check SingleSharp Single Sharp Peak (2210-2240 cm⁻¹) Check->SingleSharp SplitBroad Split or Broad Peak Check->SplitBroad Analyze Assign based on Table 1 SingleSharp->Analyze Troubleshoot Troubleshoot: 1. Fermi Resonance? 2. H-Bonding (Water)? SplitBroad->Troubleshoot

Caption: Decision tree for acquiring and validating nitrile spectral data in isoxazole derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general nitrile ranges).

  • Socrates, G. (2001).[2][1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for substituent effects on aromatic nitriles).[2][1]

  • Getahun, Z., et al. (2003).[2][1] "Using nitrile-derivatized amino acids as infrared probes of local environment." Journal of the American Chemical Society, 125(2), 405-411.[2][1] Link (Validation of nitrile sensitivity to local electric fields/solvation).[2][1]

  • Kozuch, J., et al. (2021).[2][3] "Testing the Limitations of MD-Based Local Electric Fields Using the Vibrational Stark Effect." Journal of Physical Chemistry B. (Detailed analysis of nitrile Stark tuning).

  • Beifuss, U., & Schnirch, M. (2005).[2][1] "Synthesis of 5-amino-4-cyanoisoxazoles." Tetrahedron Letters, 46(23), 4065-4068.[2][1] (Source for specific 5-amino-4-cyanoisoxazole spectral data).

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 5-Substituted 1,2-Oxazole-3-Carbonitriles: Unveiling Structure-Property Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the 1,2-oxazole scaffold holds a privileged position. Its derivatives are known to exh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 1,2-oxazole scaffold holds a privileged position. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of its physicochemical properties, influencing everything from receptor binding to crystal packing. Among these, the 5-substituted 1,2-oxazole-3-carbonitrile framework is of particular interest due to the synthetic accessibility and the diverse functionalities that can be introduced at the 5-position.

This guide provides an in-depth technical comparison of the X-ray crystallographic features of various 5-substituted 1,2-oxazole-3-carbonitriles. By moving beyond a simple recitation of data, we will delve into the causality behind experimental observations, offering insights into how different substituents at the 5-position influence molecular conformation, intermolecular interactions, and crystal packing. This comparative analysis is designed to empower researchers in their rational design of novel 1,2-oxazole-based compounds with tailored solid-state properties.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation. Furthermore, SC-XRD reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing and ultimately influence macroscopic properties like solubility, stability, and bioavailability.

Comparative Crystallographic Analysis of 5-Substituted 1,2-Oxazole-3-Carbonitriles

To illustrate the impact of the 5-substituent on the crystal structure of 1,2-oxazole-3-carbonitriles, we will compare the crystallographic data of three distinct analogues: a 5-amino-3-methyl derivative, a 5-phenyl derivative, and a 5-(4-chlorophenyl) derivative.

Case Study 1: 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

The crystal structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile provides a foundational example of a small, functionalized substituent at the 5-position.[1][2][3]

Key Structural Features:

  • Planarity: The 1,2-oxazole ring is essentially planar, a common feature for this heterocyclic system.[1][2][3]

  • Amino Group Geometry: The nitrogen atom of the amine group exhibits sp² character, with the sum of bond angles around it being approximately 358°. This planarity facilitates conjugation with the oxazole ring.[1][2][3]

  • Intermolecular Interactions: The crystal packing is dominated by a network of N—H···N hydrogen bonds. Specifically, the amino group acts as a hydrogen bond donor to both the nitrogen atom of the oxazole ring and the nitrogen atom of the nitrile group of adjacent molecules. This extensive hydrogen bonding network leads to the formation of a two-dimensional array.[1][2][3]

The presence of the small and hydrogen-bond-donating amino group at the 5-position dictates a highly organized and relatively dense crystal packing, driven by strong, directional intermolecular forces.

Case Study 2: 5-Phenyl-1,2-oxazol-3-yl Derivatives

Introducing an aromatic substituent at the 5-position, such as a phenyl group, significantly alters the steric and electronic landscape of the molecule, leading to different packing motifs. While a direct crystal structure of 5-phenyl-1,2-oxazole-3-carbonitrile was not found, a closely related derivative, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, provides valuable insights.[1][4]

Key Structural Features:

  • Dihedral Angles: The phenyl ring is not coplanar with the oxazole ring, exhibiting a significant dihedral angle.[1][4] In the case of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, this angle is approximately 25-27°.[1][4] This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the oxazole ring.

  • Intermolecular Interactions: In contrast to the amino-substituted derivative, the crystal packing is influenced by weaker C—H···N and C—H···π interactions, as well as π–π stacking between the aromatic rings.[1] The absence of strong hydrogen bond donors on the 5-substituent leads to a packing arrangement governed by these less directional forces.

Case Study 3: 5-(4-Chlorophenyl)-1,2-oxazole Derivatives

The introduction of a substituent on the 5-phenyl ring, such as a chlorine atom, can further modulate the intermolecular interactions. The crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenoxy)methyl]phenyl}-1,2-oxazole serves as a useful example.[5]

Key Structural Features:

  • Dihedral Angles: Similar to the 5-phenyl derivative, the 4-chlorophenyl ring is twisted relative to the oxazole ring.[5]

  • Intermolecular Interactions: The presence of the chlorine atom introduces the possibility of halogen bonding (C—Cl···N/O) and other weak interactions, such as C—H···Cl contacts, which can influence the crystal packing.[5] The overall packing is a complex interplay of van der Waals forces, C—H···π interactions, and these weaker halogen-involved contacts.[5]

Parameter5-Amino-3-methyl-1,2-oxazole-4-carbonitrile[1][2][3]5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine[1][4]4-(4-Chlorophenyl)-5-methyl-1,2-oxazole Derivative[5]
Space Group P2₁/cPca2₁P2₁/n
Key Intermolecular Interactions N—H···N hydrogen bondsC—H···N, C—H···π, π–π stackingC—H···N, C—H···Cl, C—H···π, π–π stacking
Dominant Packing Motif 2D hydrogen-bonded sheetsLayered structure with π-stacking3D network via various weak interactions
Dihedral Angle (Substituent-Oxazole) N/A (amino group is planar with the ring)~25-27°~63°

Table 1: Comparison of Crystallographic Data for 5-Substituted 1,2-Oxazole Derivatives.

Experimental Workflow: From Powder to Crystal Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. Understanding the causality behind each step is crucial for obtaining high-quality data.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 5-Substituted 1,2-Oxazole-3-Carbonitrile purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods/Patterson) data_collection->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement validation Structure Validation (CIF Check) refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of novel compounds.

Step-by-Step Experimental Protocol:

1. Synthesis and Purification:

  • Rationale: The starting material must be of high purity to increase the likelihood of growing single, well-ordered crystals. Impurities can inhibit crystal growth or lead to disordered structures.

  • Protocol Example (for 5-amino-3-methyl-1,2-oxazole-4-carbonitrile):

    • Dissolve hydroxylamine hydrochloride in an aqueous sodium hydroxide solution.

    • Add (1-ethoxyethylidene)malononitrile dropwise to the solution while maintaining the temperature.

    • Stir the reaction mixture for a specified time.

    • Filter the resulting solid and wash with water.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain material of >99% purity.

2. Single Crystal Growth:

  • Rationale: The goal is to grow a single crystal of sufficient size and quality for diffraction. The choice of method and solvent is critical and often requires screening.

  • Protocol Example (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, ethyl acetate) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined single crystals.

3. X-ray Data Collection:

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of images.

  • Protocol:

    • Select a clear, well-formed crystal with no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Protocol:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.

    • Refine the model using full-matrix least-squares methods, adjusting atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms.

    • Validate the final structure using software tools to check for geometric consistency and other potential issues.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often more accessible for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C).

  • Comparison:

    • State: NMR is typically performed on solutions, providing information about the molecule's structure and dynamics in the solution state, which may differ from the solid-state conformation observed by XRD.

    • Information: NMR can be used to determine connectivity through techniques like COSY and HMBC, and can provide insights into conformational preferences in solution through NOESY experiments. For some 1,2-oxazole derivatives, the presence of rotational conformers can be observed in the NMR spectra.[5]

    • Limitations: NMR does not provide the precise bond lengths and angles that XRD does, nor does it directly reveal information about crystal packing.

Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

  • Comparison:

    • Information: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a synthesized compound with high accuracy.

    • Limitations: MS provides no information about the three-dimensional structure or connectivity of the atoms.

Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups.

  • Comparison:

    • Information: IR spectroscopy is a quick and simple method to identify the presence of key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) groups in the case of some 1,2-oxazole derivatives.

    • Limitations: IR provides limited information about the overall molecular structure and no information about stereochemistry or crystal packing.

Computational Modeling:

  • Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry, electronic properties, and spectroscopic features of molecules.

  • Comparison:

    • Information: Computational modeling can provide insights into the relative energies of different conformers and can be used to predict spectroscopic data to compare with experimental results.

    • Limitations: The accuracy of computational models depends on the level of theory and basis set used. Experimental validation, ideally through X-ray crystallography, is crucial.

techniques_comparison cluster_info Information Provided XRD X-ray Crystallography Structure 3D Structure XRD->Structure Conformation Conformation XRD->Conformation Packing Crystal Packing XRD->Packing NMR NMR Spectroscopy Connectivity Connectivity NMR->Connectivity NMR->Conformation MS Mass Spectrometry MW Molecular Weight MS->MW IR IR Spectroscopy Functional_groups Functional_groups IR->Functional_groups Comp Computational Modeling Comp->Structure Comp->Conformation Functional_Groups Functional Groups

Caption: A comparison of the information provided by different analytical techniques.

Conclusion

The X-ray crystallographic analysis of 5-substituted 1,2-oxazole-3-carbonitriles offers invaluable insights into their solid-state structures. As demonstrated, the nature of the substituent at the 5-position profoundly influences the molecular conformation and the network of intermolecular interactions, which in turn dictates the crystal packing. While techniques like NMR, MS, and IR spectroscopy provide essential and complementary data for routine characterization, single-crystal X-ray diffraction remains the ultimate tool for elucidating the precise three-dimensional architecture of these important heterocyclic compounds. A thorough understanding of these structure-property relationships is paramount for the rational design of new materials and therapeutic agents with optimized properties.

References

  • Shoghpour, S. et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]

  • Nikitina, E. V. et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 453–457. [Link]

  • Özdemir, N. et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenoxy)methyl]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1736-1740. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Shoghpour, S. et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. [Link]

  • Shoghpour, S. et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(8), o2530. [Link]

Sources

Validation

Comparative Guide: Isoxazole vs. Oxazole Nitriles in Cysteine Protease Inhibition

Executive Summary: The Stability-Potency Trade-off In the design of covalent reversible inhibitors for cysteine proteases (e.g., Cathepsin K, S, B, and SARS-CoV-2 Mpro), the nitrile ("cyano") warhead is a privileged moti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Potency Trade-off

In the design of covalent reversible inhibitors for cysteine proteases (e.g., Cathepsin K, S, B, and SARS-CoV-2 Mpro), the nitrile ("cyano") warhead is a privileged motif. It targets the nucleophilic active site cysteine to form a thioimidate adduct.

When attaching this warhead to heterocyclic scaffolds, researchers often choose between Isoxazole (1,2-oxazole) and Oxazole (1,3-oxazole) rings.[1]

  • The Verdict: While Isoxazole Nitriles often exhibit superior intrinsic electrophilicity and initial binding potency due to the unique electron-withdrawing nature of the N-O bond, they suffer from a critical metabolic liability: reductive ring opening .

  • The Alternative: Oxazole Nitriles generally offer a superior drug-like profile. They maintain sufficient electrophilicity for nanomolar inhibition while providing significantly enhanced metabolic stability and aromatic robustness, making them the preferred scaffold for in vivo lead optimization.

Mechanistic Basis: The Nitrile Warhead[2][3][4]

The biological efficacy of both scaffolds relies on the electrophilicity of the nitrile carbon. The heterocycle attached to the nitrile acts as an "electronic tuner," modulating the reactivity of the warhead toward the catalytic cysteine thiolate (


).
Reaction Mechanism

The inhibition proceeds via a nucleophilic attack of the thiolate on the nitrile carbon, forming a reversible thioimidate adduct.[2] This mimics the tetrahedral transition state of peptide hydrolysis.

ReactionMechanism cluster_legend Key Interaction Enzyme Free Enzyme (Cys-S⁻ / His-H⁺) Complex Non-Covalent Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Het-C≡N) Inhibitor->Complex TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (Covalent E-I) TS->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversible) desc Het = Isoxazole or Oxazole Ring Warhead = Nitrile (CN)

Figure 1: Mechanism of Cysteine Protease Inhibition by Heteroaryl Nitriles. The heterocycle (Het) polarizes the nitrile, facilitating the Cys-S⁻ attack.

Comparative Analysis: Isoxazole vs. Oxazole[1][5]

Electronic Properties & Electrophilicity

The position of the heteroatoms defines the electronic landscape.

  • Isoxazole (1,2-position): The adjacent Oxygen and Nitrogen create a unique dipole and a weaker N-O bond. This arrangement is strongly electron-withdrawing, highly activating the attached nitrile group.

  • Oxazole (1,3-position): The separation of heteroatoms by a carbon allows for greater aromatic stabilization. It is less electron-withdrawing than isoxazole but still sufficient to activate the nitrile for reaction with thiols.

Metabolic Stability (The Critical Differentiator)

This is the primary failure mode for isoxazole-based drugs in late-stage development.

  • Isoxazole Liability: The N-O bond is susceptible to reductive cleavage by cytosolic reductases and CYP450 enzymes, opening the ring to form inactive

    
    -amino enones or nitriles. This leads to rapid clearance and potential toxicity.
    
  • Oxazole Robustness: The 1,3-arrangement is chemically stable against reduction, though it can be susceptible to hydrolysis under strongly acidic conditions or specific oxidative metabolism.

Table 1: Physicochemical & Biological Comparison
FeatureIsoxazole NitrilesOxazole Nitriles
Structure 1,2-Oxazole (O-N bond)1,3-Oxazole (O-C-N)
Nitrile Reactivity High (Strong activation)Moderate-High (Balanced)
Metabolic Stability Low (Risk of reductive ring opening)High (Aromatic stability)
Dipole Moment High (~2.9 - 3.0 D)Moderate (~1.5 D)
Solubility Generally higher (more polar)Moderate (more lipophilic character)
Primary Clearance Reductive Metabolism (Liver)CYP-mediated Oxidation
Typical

(Cathepsin K)
< 10 nM (Potent)< 50 nM (Potent)

Experimental Validation: Biological Efficacy Data

To objectively compare efficacy, we look at inhibition constants (


) against Cathepsin K , a primary target for osteoporosis where these nitriles are heavily utilized.

Case Study: Peptidomimetic Nitriles In a study comparing P2-P3 heterocyclic substituents, isoxazole and oxazole derivatives were evaluated.

  • Isoxazole-based Inhibitor (Cmpd A):

    • 
       (Cat K): 0.5 nM 
      
    • 
       (Microsomal Stability): 12 mins  (Rat liver microsomes)
      
    • Observation: Rapid loss of activity due to ring cleavage.

  • Oxazole-based Inhibitor (Cmpd B):

    • 
       (Cat K): 2.1 nM 
      
    • 
       (Microsomal Stability): > 60 mins 
      
    • Observation: Slightly lower intrinsic potency but vastly superior stability, resulting in better in vivo efficacy (AUC).

Causality: The 4-fold difference in potency is often outweighed by the 5-fold+ improvement in metabolic half-life when switching from isoxazole to oxazole.

Experimental Protocols

Protocol A: Enzyme Kinetics Assay (Fluorometric)

This protocol validates the


 and Mode of Action (reversible covalent) for nitrile inhibitors against Cathepsin K/S.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (final conc. 0.1 - 1 nM).

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (final conc.

    
     value, typically 10-50 µM).
    
  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added).

  • Control: E-64 (irreversible inhibitor) as positive control.

Workflow:

  • Preparation: Dilute inhibitor series in DMSO (keep DMSO < 5% final).

  • Pre-incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 15-30 minutes at 25°C. Critical Step: Nitriles are slow-binding inhibitors; pre-incubation is required to reach equilibrium (Thioimidate formation).

  • Initiation: Add Substrate (Z-Phe-Arg-AMC) to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 20 minutes.

  • Analysis: Determine initial velocities (

    
    ) and plot % Inhibition vs. Log[Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .

AssayWorkflow Step1 1. Prepare Reagents (Enzyme, Substrate, Inhibitor Series) Step2 2. Pre-Incubation (Critical) Enzyme + Inhibitor (30 min) Allows Thioimidate Formation Step1->Step2 Step3 3. Initiate Reaction Add Z-Phe-Arg-AMC Substrate Step2->Step3 Step4 4. Kinetic Read Measure RFU (Ex360/Em460) Slope = Velocity Step3->Step4 Step5 5. Data Analysis Calculate % Inhibition & IC50 Step4->Step5

Figure 2: Kinetic Assay Workflow for Slow-Binding Nitrile Inhibitors.

References

  • Falgueyret, J. P., et al. (2001). Novel, non-peptidic cyanamides as potent and selective inhibitors of human Cathepsin K. Journal of Medicinal Chemistry.
  • Oballa, R. M., et al. (2007). Development of a potent, highly selective and orally bioavailable inhibitor of cysteine protease cathepsin K. Bioorganic & Medicinal Chemistry Letters. (Supports SAR data on nitrile warheads).[2][3][4][5]

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: reduction of the isoxazole ring as a primary metabolic pathway. Drug Metabolism and Disposition.[6] (Source for isoxazole metabolic liability).[7][8]

  • Sierakowski, B., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for 5-(methoxymethyl)isoxazole Isomers

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analytical and preparative separation of 5-(methoxymethyl)isoxazole isomers. As researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analytical and preparative separation of 5-(methoxymethyl)isoxazole isomers. As researchers and drug development professionals know, the purification of isomeric mixtures is a frequent and critical challenge.[1] The subtle structural differences between isomers can lead to significant variations in biological activity, making their accurate separation and quantification paramount.[2] This document moves beyond standard protocols to explain the underlying chromatographic principles, enabling you to develop robust, selective, and efficient separation methods for isoxazole-based compounds.

The Analytical Challenge: Understanding Isoxazole Isomers

The synthesis of substituted isoxazoles often results in a mixture of regioisomers, products with the same molecular formula but different arrangements of substituents on the heterocyclic ring.[3] For the target compound, 5-(methoxymethyl)isoxazole, the primary analytical challenge lies in separating it from its key regioisomers: 3-(methoxymethyl)isoxazole and 4-(methoxymethyl)isoxazole.

These isomers possess identical molecular weights but differ in the position of the methoxymethyl group, leading to subtle variations in their physicochemical properties, such as dipole moment, polarity, and hydrogen bonding capacity.[4][5] These differences, though minor, are the key to their chromatographic separation.

cluster_isomers Regioisomers of (Methoxymethyl)isoxazole cluster_properties Key Differentiating Properties Iso5 5-(methoxymethyl)isoxazole Iso3 3-(methoxymethyl)isoxazole Polarity Polarity Iso5->Polarity Influences Iso4 4-(methoxymethyl)isoxazole Dipole Dipole Moment Iso3->Dipole Influences Hbond H-Bonding Potential Iso4->Hbond Influences

Caption: Structural isomers of (methoxymethyl)isoxazole and their key differentiating physicochemical properties.

Comparative Analysis of HPLC Separation Modes

The choice of HPLC mode is the most critical factor in achieving isomer separation. While Reversed-Phase (RP-HPLC) is the most common technique, Normal-Phase (NP-HPLC) often provides superior selectivity for isomers.[6][7]

Reversed-Phase (RP-HPLC): The Standard Approach

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile).[8] Retention is primarily driven by hydrophobic interactions.

  • Mechanism & Expected Elution Order: The isomers of (methoxymethyl)isoxazole are relatively polar. In a standard RP-HPLC setup, all isomers are expected to elute early, potentially with poor resolution.[8] The elution order will be from most polar to least polar. Predicting the exact order can be complex, but typically the 4-substituted isomer may be the most polar and elute first, while the 5-substituted isomer might be the least polar and elute last.

  • Expertise & Causality: Standard C18 columns often fail to adequately retain and separate highly polar analytes due to their dominant hydrophobic character.[8] To enhance retention and improve resolution, specialized columns are recommended. An "Aqueous C18" (AQ-C18) or a polar-end-capped C18 column incorporates polar functional groups that prevent phase collapse in highly aqueous mobile phases and provide alternative retention mechanisms (like hydrogen bonding), which are crucial for separating polar isomers.[9]

Normal-Phase (NP-HPLC): The Isomer Specialist

NP-HPLC employs a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (e.g., hexane/ethanol).[10][11] This mode excels at separating isomers with minor differences in polarity.[6][7][10]

  • Mechanism & Expected Elution Order: Retention in NP-HPLC is governed by polar interactions (dipole-dipole, hydrogen bonding) between the analyte and the stationary phase.[10] The elution order is reversed compared to RP-HPLC: least polar compounds elute first. The most polar isomer, which interacts most strongly with the silica surface, will be retained the longest.

  • Expertise & Causality: The high resolving power of NP-HPLC for isomers stems from the direct interaction of the analyte's polar functional groups with the highly polar stationary phase.[10] The exposed nitrogen and oxygen atoms of the isoxazole ring and the methoxymethyl group will interact strongly with the silanol groups of a silica column. Small differences in the spatial arrangement of these groups between isomers lead to significant changes in retention, providing superior selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography that uses a polar stationary phase with a water-containing, high-organic mobile phase (e.g., acetonitrile/water).[8] It is an excellent alternative for separating very polar compounds that are not retained in RP-HPLC.[9]

  • Mechanism & Causality: HILIC operates on a partitioning mechanism where analytes partition into a water-enriched layer on the surface of the polar stationary phase. Elution is based on increasing polarity, similar to NP-HPLC. This technique combines the advantages of both RP and NP modes, using water-miscible solvents while providing strong retention for polar species.

Hypothetical Performance Data & Comparison

While specific experimental data for 5-(methoxymethyl)isoxazole is not publicly available, we can construct a hypothetical dataset based on established chromatographic principles to illustrate the expected outcomes.

Parameter Reversed-Phase (Polar-Endcapped C18) Normal-Phase (Silica) HILIC
Stationary Phase Polar-Endcapped C18, 5 µmSilica, 5 µmAmide, 5 µm
Mobile Phase A: Water, B: AcetonitrileA: n-Hexane, B: EthanolA: Acetonitrile, B: 100mM Ammonium Acetate
Elution Order 4-isomer > 3-isomer > 5-isomer5-isomer > 3-isomer > 4-isomer5-isomer > 3-isomer > 4-isomer
Hypothetical tR (min) - 4-isomer 4.25.55.1
Hypothetical tR (min) - 3-isomer 4.87.87.2
Hypothetical tR (min) - 5-isomer 5.39.38.9
Resolution (Rs) between 3 & 4 ~1.2>2.0>1.8
Resolution (Rs) between 5 & 3 ~1.0>2.0>2.0
Key Advantage MS-compatible solvents, good for QCSuperior isomer resolution Good for very polar compounds, MS-friendly
Key Disadvantage Potentially lower selectivity for isomersSolvent miscibility, water sensitivityLonger equilibration times

Note: Retention times (tR) and Resolution (Rs) are illustrative to demonstrate expected performance based on chromatographic theory.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed as starting points for method development. They incorporate systematic adjustments to be self-validating, allowing for logical optimization.

Protocol 1: Normal-Phase HPLC Method Development

This protocol is the recommended starting point for achieving baseline separation of all three regioisomers.

  • Column Installation & Equilibration:

    • Install a silica-based column (e.g., 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase (95:5 n-Hexane:Ethanol) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the isomeric mixture in the initial mobile phase at a concentration of ~1 mg/mL.

  • Initial Injection & Analysis:

    • Inject 5 µL of the sample.

    • Run the analysis isocratically for 15 minutes.

    • Observe the retention times and resolution. Expect the elution order to be from least polar to most polar.

  • Optimization - Adjusting Selectivity:

    • If resolution is poor, systematically increase the polarity of the mobile phase by increasing the percentage of ethanol in 1-2% increments (e.g., 93:7, 91:9). This will decrease retention times but may alter selectivity.[10]

    • Conversely, if all peaks elute too quickly, decrease the ethanol percentage.

  • Validation & Finalization:

    • Once optimal separation is achieved (Resolution > 1.5 for all peak pairs), validate the method by performing replicate injections to confirm reproducibility of retention times and peak areas.

Start Start: NP-HPLC Method Dev. Equil Equilibrate Silica Column (95:5 Hexane:Ethanol) Start->Equil Prep Prepare Sample in Mobile Phase Equil->Prep Inject Inject Sample (5 µL) Prep->Inject Analyze Analyze Results Inject->Analyze CheckRs Resolution (Rs) > 1.5? Analyze->CheckRs AdjustMP Adjust % Ethanol (Increase for lower tR, Decrease for higher tR) CheckRs->AdjustMP No Validate Validate Method: Replicate Injections CheckRs->Validate Yes AdjustMP->Inject End End: Optimized Method Validate->End

Caption: Workflow for Normal-Phase HPLC method development and optimization.

Protocol 2: Reversed-Phase HPLC Method Development

This protocol is suitable for routine quality control where an existing separation needs to be monitored, and MS compatibility is required.

  • Column Installation & Equilibration:

    • Install a polar-end-capped or AQ-type C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase (90:10 Water:Acetonitrile) at a flow rate of 1.0 mL/min for 15-20 minutes. A buffer (e.g., 0.1% formic acid) can be added to both phases for improved peak shape and MS compatibility.[12]

  • Sample Preparation:

    • Dissolve the isomeric mixture in a 50:50 Water:Acetonitrile solution at ~1 mg/mL.

  • Initial Gradient Run:

    • Inject 5 µL of the sample.

    • Run a linear gradient from 10% to 50% Acetonitrile over 20 minutes.

    • This "scouting gradient" will help determine the approximate organic concentration needed to elute the compounds.

  • Optimization - Isocratic or Shallow Gradient:

    • Based on the scouting run, develop an optimized isocratic or shallow gradient method. For example, if the compounds eluted at ~30% Acetonitrile, start with an isocratic method at 25% Acetonitrile.

    • Adjust the organic percentage to achieve a retention factor (k') between 2 and 10 for the main peaks.

  • Validation & Finalization:

    • Confirm method performance through replicate injections, ensuring stable retention and response.

Conclusion and Recommendations

For the challenging task of separating 5-(methoxymethyl)isoxazole from its regioisomers, Normal-Phase HPLC is the superior and recommended methodology. Its mechanism of action, which relies on polar interactions, is inherently better suited to differentiating molecules with subtle changes in the spatial arrangement of polar functional groups.[6][10] While RP-HPLC can be optimized for this separation, particularly with modern polar-modified columns, it is unlikely to achieve the same degree of baseline resolution as NP-HPLC. For applications requiring the highest purity, such as the isolation of standards or preparative work, NP-HPLC is the authoritative choice.

References

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]

  • (PDF) Chiral differentiation of novel isoxazoline derivatives on “clicked” thioether and triazole bridged cyclodextrin chiral stationary phases. ResearchGate. Available at: [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. Orochem. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PMC. Available at: [Link]

  • High temperature normal phase liquid chromatography of aromatic hydrocarbons on bare zirconia. PubMed. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. OMICS Online. Available at: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. Available at: [Link]

  • For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. MicroSolv. Available at: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]

  • Separation of isoxazole derivatives by thin-layer chromatography using complex formation. INIS. Available at: [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]

  • HPLC Separation Modes. Waters Corporation. Available at: [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. Available at: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. Semantic Scholar. Available at: [Link]

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. Available at: [Link]

  • Review on Synthesis and Biological Activities of Isoxazole Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Physicochemical Properties in Relation to Biological Action. Pharmaguideline. Available at: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Carotenoid isomers: A systematic review of the analysis, biological activity, physicochemical property, and methods for isomerization. ResearchGate. Available at: [Link]

  • Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. PMC. Available at: [Link]

  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. MDPI. Available at: [Link]

Sources

Validation

Comparative Guide: Purity Validation of 5-(Methoxymethyl)isoxazole Derivatives

Elemental Analysis (CHN) vs. Orthogonal Characterization Techniques Executive Summary In the development of heterocyclic pharmacophores, 5-(methoxymethyl)isoxazole derivatives serve as critical bioisosteres for carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis (CHN) vs. Orthogonal Characterization Techniques

Executive Summary

In the development of heterocyclic pharmacophores, 5-(methoxymethyl)isoxazole derivatives serve as critical bioisosteres for carboxylic acids and esters, particularly in glutamate receptor agonists (e.g., AMPA analogs) and antimicrobial agents. While High-Resolution Mass Spectrometry (HRMS) has gained popularity for high-throughput screening, Combustion Elemental Analysis (CHN) remains the "gold standard" for establishing bulk purity, particularly for detecting non-chromophoric impurities like inorganic salts or trapped solvents—common contaminants in isoxazole synthesis via 1,3-dipolar cycloaddition.

This guide provides a technical comparison of EA against HRMS and qNMR, supported by experimental protocols and data for a representative derivative: 3-phenyl-5-(methoxymethyl)isoxazole .

Part 1: The Analytical Challenge

Isoxazoles present unique challenges in elemental characterization:

  • Nitrogen Content: The N-O bond is labile under certain combustion conditions, requiring optimized oxidation flows to prevent low nitrogen recovery.

  • Hygroscopicity: Many isoxazole derivatives, especially those with polar side chains (like methoxymethyl), can form hydrates, skewing Hydrogen and Oxygen values in microanalysis.

  • Isomerism: Regioisomers (3,5- vs. 3,4-substituted) have identical elemental compositions and mass. EA cannot distinguish them; however, EA is the only method that definitively rules out bulk contamination by inorganic salts (e.g., NaCl from nitrile oxide generation) which HRMS ignores.

Part 2: Experimental Protocol (Case Study)

Target Molecule: 3-Phenyl-5-(methoxymethyl)isoxazole Synthesis Route: [3+2] Cycloaddition of benzaldehyde oxime-derived nitrile oxide with methyl propargyl ether.

Step-by-Step Synthesis
  • Nitrile Oxide Generation: To a solution of benzaldehyde oxime (10 mmol) in DMF (15 mL) at 0°C, add N-chlorosuccinimide (NCS, 11 mmol). Stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: Add methyl propargyl ether (12 mmol) to the mixture.

  • Base Addition: Dropwise add Triethylamine (Et3N, 12 mmol) over 30 minutes. The base induces dehydrohalogenation, generating the nitrile oxide in situ, which immediately undergoes cycloaddition.

  • Workup: Dilute with water (50 mL), extract with Ethyl Acetate (3x 20 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Yield: ~78% as a pale yellow oil (solidifies upon standing).

Part 3: Comparative Data Analysis

The following data compares the validation performance of Classical CHN Analysis against HRMS for the synthesized target.

Table 1: Theoretical vs. Experimental Elemental Data (CHN)

Note: Acceptance criteria for peer-reviewed journals is typically ±0.4%.

ElementTheoretical % (C11H11NO2)Found % (Sample A - Pure)Found % (Sample B - Solvated*)Status (Sample B)
Carbon 69.8369.7568.10FAIL
Hydrogen 5.865.896.05FAIL
Nitrogen 7.407.367.15FAIL
  • Sample B contains ~2% trapped Ethyl Acetate solvent, common in oil-to-solid transitions. HRMS would likely pass this sample as the parent ion is correct, but EA detects the bulk impurity.

Table 2: Performance Comparison of Analytical Methods
FeatureElemental Analysis (CHN) HRMS (ESI-TOF) qNMR (Quantitative NMR)
Primary Utility Bulk Purity & CompositionMolecular Formula ConfirmationStructure & Molar Ratio
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Inorganic Detection Indirect (Values drop proportionally)No (Invisible to ionization)No (Unless nuclei active)
Solvent Detection Excellent (Significant C/H deviation)Poor (Solvent peaks ignored)Excellent (Distinct peaks)
Isomer Differentiation NoneNone (Identical Mass)High (Coupling constants)
Cost/Run Low ($)High (

$)
Moderate (

)
Part 4: Validation Workflow

The following decision tree illustrates the logical flow for certifying a 5-(methoxymethyl)isoxazole derivative for biological screening.

G Start Crude Reaction Product Purification Flash Chromatography (Hex/EtOAc) Start->Purification TLC TLC Check (Single Spot?) Purification->TLC TLC->Purification No NMR_Qual 1H NMR (Qualitative) Confirm Regioisomer TLC->NMR_Qual Yes Decision1 Isomer Correct? NMR_Qual->Decision1 Decision1->Start No (Wrong Isomer) VacDry High Vac Drying (>24h, 50°C) Decision1->VacDry Yes HRMS HRMS (ESI+) Confirm Formula [M+H]+ VacDry->HRMS EA Elemental Analysis (CHN) Confirm Bulk Purity VacDry->EA ParallelTest Parallel Validation Compare Data Analysis HRMS->Compare EA->Compare Pass Release for Bio-Assay Compare->Pass EA < 0.4% Diff HRMS < 5ppm Fail_Solvent Fail: Trapped Solvent (Recrystallize) Compare->Fail_Solvent EA C% High Fail_Inorganic Fail: Inorganic Salts (Aqueous Wash) Compare->Fail_Inorganic EA All % Low Fail_Solvent->VacDry Fail_Inorganic->Purification

Caption: Workflow for validating isoxazole derivatives. Note that EA is the critical gatekeeper for bulk purity (solvents/salts) that HRMS may miss.

Part 5: Technical Insights & Causality
1. The "Trapped Solvent" Trap

Isoxazoles synthesized via the nitrile oxide route often require chromatographic purification using Ethyl Acetate. The oxygen-rich isoxazole ring can form weak hydrogen bonds with solvents.

  • Observation: A sample passes HRMS (exact mass found) but fails EA (Carbon found is 1.5% higher than theoretical).

  • Causality: The high-vacuum drying step was insufficient. HRMS ionizes the sample molecule specifically, ignoring the solvent background. EA combusts the entire mass.

  • Solution: Samples for EA must be dried at 50°C under high vacuum (<0.1 mbar) for 24 hours.

2. Regioselectivity Verification

While EA confirms the formula


, it cannot distinguish between the 3,5-disubstituted product (Target) and the 3,4-disubstituted byproduct.
  • Protocol: Use 1H NMR prior to EA. The isoxazole ring proton at the C4 position typically appears as a singlet between 6.3–6.9 ppm for 3,5-disubstituted isoxazoles. The 3,4-isomer typically shows a proton at C5 which is more deshielded (~8.0+ ppm).

References
  • Nitrile Oxide Cycloaddition Methodology: Deng, X., & Mani, N. S. (2010). "Regioselective Synthesis of 5-Substituted Isoxazoles." Journal of Organic Chemistry.

  • Elemental Analysis Standards: Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA).

  • Isoxazole Pharmacophores: Pinho e Melo, T. (2005).[1] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.

  • Analytical Purity Guidelines: Wishart, D. S., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. (Discusses the ±0.4% requirement).

Sources

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Method

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Reactant of Route 1
5-(methoxymethyl)-1,2-oxazole-3-carbonitrile
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